molecular formula C13H14N2 B3427292 2-Benzylamino-4-methylpyridine CAS No. 58088-62-3

2-Benzylamino-4-methylpyridine

Cat. No.: B3427292
CAS No.: 58088-62-3
M. Wt: 198.26 g/mol
InChI Key: QHDJYTUZWBABGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylamino-4-methylpyridine is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 198.115698455 g/mol and the complexity rating of the compound is 175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-11-7-8-14-13(9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDJYTUZWBABGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065324
Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13021-71-1, 58088-62-3
Record name 4-Methyl-N-(phenylmethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13021-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Picoline, 2-(benzylamino)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Benzylamino-4-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Benzylamino-4-methylpyridine (CAS 58088-62-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-benzylamino-4-methylpyridine, a compound of interest in medicinal chemistry. Given the limited direct research on this specific molecule, this document synthesizes available data on its core properties and draws field-proven insights from structurally related, well-characterized compounds to project its potential biological activities and mechanisms of action. This approach is designed to empower researchers in drug discovery and development with a foundational understanding and a strategic framework for future investigation.

Core Compound Identity and Physicochemical Properties

This compound, registered under CAS number 58088-62-3, is a substituted pyridine derivative. Its structure features a benzyl group attached to the amino function at the 2-position of a 4-methylpyridine core. This unique combination of aromatic and heterocyclic moieties suggests potential for diverse biological interactions.

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 58088-62-3Internal Data
Molecular Formula C13H14N2[1]
Molecular Weight 198.26 g/mol [1]
Melting Point 98-100 °C[1]
Appearance Solid (predicted)Inferred
Solubility Soluble in organic solvents like DMSO and ethanol (predicted)Inferred

Synthesis Methodology: N-Benzylation of 2-Amino-4-methylpyridine

The synthesis of this compound can be achieved through the N-benzylation of the readily available precursor, 2-amino-4-methylpyridine. A common and effective method involves a nucleophilic substitution reaction with a benzyl halide.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-benzylation of 2-amino-4-methylpyridine.

Materials:

  • 2-Amino-4-methylpyridine

  • Benzyl bromide (or benzyl chloride)

  • Sodium hydride (NaH) or a suitable non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF) or a similar polar aprotic solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-amino-4-methylpyridine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes to facilitate the formation of the sodium salt of the aminopyridine.

  • N-Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Synthesis_Workflow A Dissolve 2-amino-4-methylpyridine in anhydrous DMF B Add NaH at 0°C A->B C Stir at RT for 30 min B->C D Add Benzyl Bromide at 0°C C->D E Stir at RT for 12-24h D->E F Quench with NaHCO3 E->F G Extract with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry, Concentrate H->I J Purify by Chromatography I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Projected Biological Activity and Mechanism of Action: An Inferential Analysis

While direct experimental data on the biological activity of this compound is not currently available in peer-reviewed literature, a robust hypothesis can be formulated based on the well-documented activities of its structural parent, 2-amino-4-methylpyridine.

Hypothesized Primary Target: Inducible Nitric Oxide Synthase (iNOS)

The parent compound, 2-amino-4-methylpyridine, is a known and potent inhibitor of inducible nitric oxide synthase (iNOS)[2]. iNOS is a key enzyme in the inflammatory cascade, responsible for the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and neurodegenerative disorders[3].

Mechanism of Inhibition (Inferred):

2-Amino-4-methylpyridine acts as a competitive inhibitor of iNOS with respect to the substrate L-arginine[2]. The 2-aminopyridine moiety is crucial for binding to the active site of the enzyme[4]. It is hypothesized that this compound will retain this inhibitory activity. The addition of the benzyl group may modulate the potency and selectivity of the compound for the different NOS isoforms (iNOS, eNOS, and nNOS).

  • Structure-Activity Relationship (SAR) Insights: Studies on various 2-aminopyridine derivatives have shown that substitutions on the pyridine ring and the amino group can significantly impact inhibitory potency and selectivity[4][5][6]. The hydrophobic benzyl group in this compound could potentially interact with a hydrophobic pocket within the iNOS active site, thereby enhancing its binding affinity.

iNOS_Inhibition_Pathway cluster_0 Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_1 iNOS Gene Expression & Protein Synthesis cluster_2 iNOS Catalytic Activity cluster_3 Pathophysiological Effects cluster_4 Point of Inhibition A Activation of Transcription Factors (e.g., NF-κB) B Increased iNOS levels A->B C L-Arginine E iNOS C->E D O2, NADPH D->E F Nitric Oxide (NO) + L-Citrulline E->F G Inflammation Vasodilation Neurotoxicity F->G H This compound (Hypothesized) H->E Competitive Inhibition

Caption: Hypothesized mechanism of action via iNOS inhibition.

Other Potential Biological Activities:

The benzylamine and pyridine scaffolds are present in a wide range of biologically active molecules, suggesting that this compound could exhibit other pharmacological effects[7][8][9].

  • Anticancer: Various substituted benzylamine and pyrimidine derivatives have demonstrated antiproliferative activity through mechanisms such as histone deacetylase (HDAC) inhibition[10].

  • Antimicrobial: The pyridine nucleus is a common feature in many antimicrobial agents.

  • Central Nervous System (CNS) Activity: The ability to cross the blood-brain barrier and interact with CNS targets is a known property of many small molecule pyridine derivatives.

Future Directions and Research Recommendations

This compound represents an under-investigated molecule with a promising potential for biological activity, particularly as an iNOS inhibitor. The following are key areas for future research:

  • In Vitro Biological Screening: The compound should be screened against a panel of kinases and other enzymes, with a primary focus on the three NOS isoforms to determine its inhibitory potency and selectivity.

  • Cell-Based Assays: Cellular assays to assess its anti-inflammatory effects, for example, by measuring NO production in lipopolysaccharide (LPS)-stimulated macrophages, are warranted.

  • Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies should be conducted to evaluate its drug-like properties.

  • Structural Biology: Co-crystallization studies of the compound with iNOS would provide definitive insights into its binding mode and pave the way for rational drug design and optimization.

References

In-depth Technical Guide: Synthesis and Characterization of 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-benzylamino-4-methylpyridine, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Introduction

This compound belongs to the class of aminopyridines, which are pivotal structural motifs in a vast array of pharmaceuticals and functional materials. The strategic incorporation of a benzyl group and a methyl group on the pyridine ring modulates the compound's electronic and steric properties, making it a valuable intermediate for drug discovery and a ligand in coordination chemistry. Understanding its synthesis and detailed characterization is fundamental for its application in further research and development.

Part 1: Chemical Synthesis

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the commercial availability of the starting materials and the generally high yields.

Synthetic Strategy and Mechanism

The core of the synthesis involves the reaction of 2-chloro-4-methylpyridine with benzylamine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2 and C6 positions. The presence of the electron-withdrawing nitrogen atom facilitates the displacement of the chloro substituent by the nucleophilic benzylamine.

The reaction typically proceeds via a Meisenheimer-like intermediate, where the amine adds to the carbon atom bearing the leaving group, forming a tetrahedral intermediate. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired product. The choice of a suitable base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product side.

Detailed Experimental Protocol

This protocol is a robust method for the synthesis of this compound.

Materials and Reagents:

  • 2-Chloro-4-methylpyridine (98%)

  • Benzylamine (99%)

  • Potassium carbonate (K2CO3), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Magnesium sulfate (MgSO4), anhydrous

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and crystallization

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-4-methylpyridine (1 eq.), benzylamine (1.2 eq.), and potassium carbonate (2 eq.).

  • Solvent Addition: Add anhydrous toluene to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-chloro-4-methylpyridine.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The disappearance of the starting material (2-chloro-4-methylpyridine) indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and other inorganic salts.

    • Wash the solid residue with a small amount of toluene.

    • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction:

    • Dissolve the crude product in ethyl acetate.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Synthesis_Workflow reagents 2-Chloro-4-methylpyridine Benzylamine K2CO3 Toluene reaction Reflux (110 °C, 12-24h) reagents->reaction 1. workup Filtration Concentration reaction->workup 2. extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) workup->extraction 3. purification Column Chromatography or Recrystallization extraction->purification 4. product This compound purification->product 5.

Caption: Synthetic workflow for this compound.

Part 2: Purification

Purification of the crude product is essential to obtain this compound in high purity, suitable for further applications and analytical characterization. The two primary methods are column chromatography and recrystallization.

Column Chromatography

This method is effective for separating the desired product from unreacted starting materials and any byproducts.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the components. The fractions can be monitored by TLC.

  • Fraction Collection: Collect the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

Recrystallization

If the crude product is of reasonable purity, recrystallization can be a more straightforward and scalable purification method.

Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water or ethyl acetate and hexane is often effective.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to obtain pure this compound. The melting point of the pure compound is reported to be 98-100 °C.[1][2]

Part 3: Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques and physical property measurements is employed.

Physical Properties
PropertyValueSource
Molecular FormulaC13H14N2[1][2]
Molecular Weight198.26 g/mol [1][2]
Melting Point98-100 °C[1][2]
AppearanceWhite to off-white solid
Spectroscopic Analysis

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: This technique provides information about the number and chemical environment of the protons in the molecule. The expected signals for this compound would include:

    • A singlet for the methyl group protons (around 2.2-2.4 ppm).

    • A doublet for the methylene protons of the benzyl group (around 4.5-4.7 ppm).

    • A broad singlet for the N-H proton.

    • A series of multiplets in the aromatic region (around 6.5-8.0 ppm) corresponding to the protons on the pyridine and benzene rings.

  • 13C NMR: This provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom, including the methyl carbon, the methylene carbon, and the aromatic carbons of both rings.

3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for in the IR spectrum of this compound include:

  • N-H stretch: A peak in the region of 3300-3500 cm-1.

  • C-H stretch (aromatic): Peaks just above 3000 cm-1.

  • C-H stretch (aliphatic): Peaks just below 3000 cm-1.

  • C=C and C=N stretches (aromatic rings): Peaks in the region of 1400-1600 cm-1.

3.2.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum should show a molecular ion peak (M+) at m/z = 198.26, corresponding to its molecular weight.

Characterization_Methods product This compound physical Physical Properties (Melting Point, Appearance) product->physical spectroscopic Spectroscopic Analysis product->spectroscopic nmr NMR Spectroscopy (¹H, ¹³C) spectroscopic->nmr ir IR Spectroscopy spectroscopic->ir ms Mass Spectrometry spectroscopic->ms

Caption: Key methods for the characterization of this compound.

Conclusion

This technical guide has outlined a reliable and well-documented approach for the synthesis, purification, and characterization of this compound. By following the detailed protocols and understanding the underlying principles, researchers and scientists can confidently prepare this valuable compound for their specific applications in drug development and materials science. The self-validating nature of the described experimental system, from synthesis monitoring to comprehensive characterization, ensures the integrity and reproducibility of the results.

References

Spectroscopic data (NMR, IR, MS) of 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Benzylamino-4-methylpyridine

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly aminopyridine derivatives, are of significant interest due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates.[1] This guide provides an in-depth technical analysis of the spectroscopic data for this compound, a molecule that combines the structural features of a substituted pyridine and a benzylamine.

The unambiguous confirmation of a molecule's structure and purity is paramount. To this end, a multi-technique spectroscopic approach is not just best practice, but a scientific necessity. This whitepaper will detail the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for the title compound. Our focus extends beyond mere data presentation; we will delve into the causality behind the observed spectral features, providing the field-proven insights required by researchers and scientists to confidently characterize this and similar molecules.

Molecular Structure and Physicochemical Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental structure and properties of this compound.

  • Chemical Formula: C₁₃H₁₄N₂[2]

  • Molecular Weight: 198.26 g/mol [2][3]

  • Melting Point: 98-100 °C[2][4]

  • Structure: The molecule consists of a 4-methylpyridine ring substituted at the 2-position with a benzylamino group.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, we can map the precise connectivity of atoms.[5]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is used to produce singlets for each unique carbon, simplifying the spectrum.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.[6] The number of signals indicates the number of chemically non-equivalent protons.[7]

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0Doublet (d)1HPyridine H-6Adjacent to the ring nitrogen, making it the most deshielded pyridine proton.
~7.2-7.4Multiplet (m)5HBenzyl-ArH Standard chemical shift range for monosubstituted benzene ring protons.
~6.4Doublet (d)1HPyridine H-5Ortho to the methyl group and influenced by the amino substituent.
~6.3Singlet (s)1HPyridine H-3Shielded by the adjacent amino group and lacking adjacent protons for splitting.
~5.0Broad Singlet (br s)1HNH Exchangeable proton; chemical shift is solvent and concentration dependent.
~4.6Doublet (d)2H-CH ₂-Deshielded by the adjacent nitrogen and two aromatic rings. Splits with the N-H proton.
~2.2Singlet (s)3H-CHAliphatic protons in a typical range for a methyl group on an aromatic ring.

  • Causality in Proton Chemical Shifts: The protons on the pyridine ring (H-3, H-5, H-6) exhibit distinct chemical shifts due to the electronic effects of the ring nitrogen and the amino and methyl substituents. The H-6 proton is furthest downfield (~8.0 ppm) due to its proximity to the electronegative nitrogen atom. The benzyl group protons appear as a complex multiplet in their characteristic aromatic region (~7.2-7.4 ppm). The benzylic methylene (-CH₂-) protons are significantly deshielded (~4.6 ppm) as they are attached to a nitrogen and are alpha to two aromatic systems. The amine (NH) proton typically appears as a broad signal that can be confirmed by a D₂O exchange experiment, where it would disappear from the spectrum.

Caption: Unique proton environments in this compound.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.[8] Proton decoupling is typically used to ensure each unique carbon appears as a single sharp line.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~158Pyridine C -2Carbon directly attached to two nitrogen atoms (ring and amino), highly deshielded.
~149Pyridine C -6Alpha to the ring nitrogen, significantly deshielded.
~147Pyridine C -4Carbon bearing the methyl group.
~140Benzyl C -ipsoQuaternary carbon of the benzyl ring attached to the methylene group.
~129Benzyl C -para
~128Benzyl C -orthoAromatic carbons of the benzyl ring.
~127Benzyl C -meta
~112Pyridine C -5Shielded carbon on the pyridine ring.
~106Pyridine C -3Shielded carbon on the pyridine ring, ortho to the amino group.
~48-C H₂-Aliphatic methylene carbon, deshielded by adjacent N and aromatic ring.
~21-C H₃Aliphatic methyl carbon, appearing in the typical upfield region.
  • Expertise in Carbon Signal Assignment: The pyridine ring carbons show a wide range of chemical shifts. The C-2 carbon, attached to both the ring nitrogen and the exocyclic amino nitrogen, is the most deshielded (~158 ppm). The carbons of the benzyl ring appear in the typical aromatic region of 127-140 ppm. The aliphatic methylene and methyl carbons are found upfield, with the methylene carbon (~48 ppm) being more deshielded than the methyl carbon (~21 ppm) due to its proximity to the electronegative nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Acquire the spectrum of the sample. The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
~3400N-H StretchMedium, SharpSecondary Amine (N-H)
3100-3000C-H StretchMediumAromatic C-H
2980-2850C-H StretchMediumAliphatic C-H (-CH₂, -CH₃)
1610-1580C=C / C=N StretchStrongAromatic Rings
~1590N-H BendMediumSecondary Amine (N-H)
1330-1260C-N StretchMediumAromatic Amine
  • Trustworthiness of Functional Group Identification: The IR spectrum provides several key diagnostic peaks. A sharp absorption around 3400 cm⁻¹ is characteristic of the N-H stretch of a secondary amine.[10][11] The region just above 3000 cm⁻¹ will show peaks corresponding to aromatic C-H stretching, while the region just below 3000 cm⁻¹ will show aliphatic C-H stretches from the methyl and methylene groups.[12] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer.

  • Ionization: A high voltage is applied, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, protonated molecules [M+H]⁺ are formed.

  • Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Data and Interpretation
  • Molecular Ion: For C₁₃H₁₄N₂, the exact mass is 198.1160. In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 199.1238 . High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.

  • Fragmentation Analysis: The structural integrity of the molecule is validated by its fragmentation pattern. Benzylamines are known to undergo characteristic fragmentation pathways.[13][14][15]

    • Dominant Fragmentation: The most significant fragmentation is the cleavage of the benzylic C-N bond. This cleavage is energetically favorable as it leads to the formation of a highly stable benzyl cation or its rearranged isomer, the tropylium ion. This results in a prominent peak at m/z 91 .[16][17]

    • Complementary Fragment: The other part of the molecule from this cleavage would be the 2-amino-4-methylpyridine radical, leading to a potential ion at m/z 107 .

    • Other Fragments: Loss of the methyl group or other rearrangements may lead to minor fragments, but the m/z 91 peak is the most diagnostic feature for the benzyl moiety.

G parent [C₁₃H₁₄N₂H]⁺ m/z = 199 frag1 Tropylium Ion [C₇H₇]⁺ m/z = 91 parent->frag1 Benzylic Cleavage frag2 [C₆H₇N₂]• m/z = 107 parent->frag2 Benzylic Cleavage

Caption: Key fragmentation pathway for protonated this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (N-H, aromatic rings, C-N), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with its benzylamine structure. The convergence of data from these orthogonal techniques provides an authoritative and trustworthy characterization, essential for any research, development, or quality control application.

References

An In-depth Technical Guide to the Potential Biological Activities of 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Substituted Pyridine

To the researchers, scientists, and drug development professionals at the forefront of innovation, this document serves as a technical guide into the prospective biological landscape of 2-Benzylamino-4-methylpyridine. In the ever-evolving theater of medicinal chemistry, the pyridine scaffold remains a cornerstone, integral to a multitude of FDA-approved therapeutics. Its derivatives are celebrated for a vast spectrum of biological activities, including but not limited to, antitumor, antimicrobial, and anti-inflammatory properties.[1] this compound, a distinct entity within this class, presents a compelling case for investigation. While direct, extensive research on this specific molecule is nascent, a wealth of information on structurally analogous compounds allows us to project its potential with a high degree of scientific confidence. This guide will synthesize this correlative data, proposing plausible biological activities and outlining robust experimental frameworks for their validation.

Foundational Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount to any biological investigation. These properties govern its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂[2][3]
Molecular Weight 198.26 g/mol [2][3]
Melting Point 98-100 °C[3]
XLogP3 3.075[2]
CAS Number 13021-71-1

Projected Biological Activity I: Anti-inflammatory Effects via Nitric Oxide Synthase Inhibition

A significant body of evidence points to the potential of this compound as a potent anti-inflammatory agent, primarily through the inhibition of inducible nitric oxide synthase (iNOS).

Mechanistic Rationale: A Tale of Two Nitric Oxide Synthases

Nitric oxide (NO) is a critical signaling molecule produced by a family of enzymes known as nitric oxide synthases (NOS). While endothelial NOS (eNOS) and neuronal NOS (nNOS) are constitutively expressed and play vital physiological roles, iNOS is induced during inflammatory responses and can lead to cellular damage if overexpressed.[4] The parent compound, 2-amino-4-methylpyridine, is a known non-selective NOS inhibitor.[4] However, strategic substitutions on this scaffold have been shown to enhance both potency and selectivity for iNOS.[4] The introduction of a benzyl group at the 2-amino position, as in this compound, is a rational design strategy to improve binding affinity and selectivity for iNOS over its constitutive counterparts, thereby mitigating potential side effects such as blood pressure elevation associated with eNOS inhibition.[4]

Signaling Pathway: The Inflammatory Cascade and iNOS

iNOS_Pathway LPS LPS/Cytokines TLR4 TLR4/Receptor LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Promotes iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates to NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO Inflammation Inflammation & Tissue Damage NO->Inflammation Compound 2-Benzylamino- 4-methylpyridine Compound->iNOS_Protein Inhibits

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocol: In Vitro iNOS Inhibition Assay

This protocol outlines a robust method to quantify the inhibitory potential of this compound against iNOS, often using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[5]

  • Cell Culture and Stimulation:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

    • Induce iNOS expression by treating the cells with 1 µg/mL LPS for 18-24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

    • Add the diluted compound to the stimulated cells and incubate for a defined period (e.g., 1 hour).

  • Nitrite Quantification (Griess Assay):

    • Nitrite is a stable end-product of NO metabolism and its concentration in the culture supernatant is proportional to iNOS activity.

    • Collect 50 µL of culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis:

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the iNOS activity.

Projected Biological Activity II: Anticancer Potential via Kinase Inhibition

The aminopyridine scaffold is a privileged structure in the design of kinase inhibitors.[6][7] This suggests that this compound could exhibit anticancer activity by targeting key kinases involved in oncogenic signaling pathways.

Mechanistic Rationale: Targeting Oncogenic Kinases

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminopyridine core can form critical hydrogen bonds within the ATP-binding pocket of various kinases. The benzyl group can be envisioned to occupy a hydrophobic pocket, enhancing binding affinity and selectivity. Potential kinase targets include, but are not limited to:

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, crucial for the survival and proliferation of malignant B-cells.[7]

  • IκB Kinase (IKK): A central regulator of the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[6]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of several solid tumors.[8]

Experimental Workflow: From In Vitro Screening to Cellular Assays

Anticancer_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Kinase_Panel Kinase Panel Screening IC50_Determination IC50 Determination for Hits Kinase_Panel->IC50_Determination Identifies Hits Cell_Viability Cell Viability Assay (MTT/CTG) IC50_Determination->Cell_Viability Guides Concentration Selection Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Viability->Apoptosis_Assay Confirms Cytotoxicity Western_Blot Western Blot for Pathway Modulation Apoptosis_Assay->Western_Blot Elucidates Mechanism

Caption: A streamlined workflow for evaluating anticancer potential.

Experimental Protocol: Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding:

    • Seed cancer cells (e.g., a panel of cell lines relevant to the target kinases) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Other Potential Biological Activities

Based on the broader literature on pyridine derivatives, this compound may also possess the following activities:

  • Antimicrobial Activity: Many 2-aminopyridine derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[1]

  • Neuroprotective Effects: Substituted pyridines have been investigated as inhibitors of β-amyloid aggregation, a key pathological event in Alzheimer's disease.[9][10]

Conclusion and Future Directions

This compound is a molecule of significant interest, poised at the intersection of several promising therapeutic avenues. The structural precedents strongly suggest a high probability of activity as an anti-inflammatory agent via iNOS inhibition and as an anticancer agent through kinase modulation. The experimental protocols detailed herein provide a clear and actionable roadmap for the empirical validation of these hypotheses. Future research should focus on a systematic evaluation of its activity against a broad panel of kinases, in vivo efficacy studies in relevant disease models, and a comprehensive pharmacokinetic and toxicological profiling to ascertain its drug-like properties. The journey from a molecule of potential to a clinically relevant therapeutic is arduous, but for this compound, the initial signposts are exceptionally promising.

References

Investigating the reaction mechanism of 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Reaction Mechanism for the Synthesis of 2-Benzylamino-4-methylpyridine

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the precise reaction mechanisms for the synthesis of its derivatives, such as this compound, is paramount for reaction optimization, scale-up, and the rational design of novel analogues. This technical guide provides a comprehensive framework for investigating the two most probable synthetic routes to this target molecule: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We present the theoretical underpinnings of each pathway, detailed experimental protocols for kinetic and spectroscopic analysis, and a logical framework for data interpretation to unambiguously determine the operative mechanism. This document is designed to serve as a practical guide for researchers seeking to gain a deep and actionable understanding of C-N bond formation on the pyridine ring.

Introduction: The Significance of the 2-Aminopyridine Core

Pyridine and its derivatives are fundamental heterocyclic compounds that feature prominently in pharmaceuticals, agrochemicals, and materials science.[1] The 2-aminopyridine moiety, in particular, is a key pharmacophore found in a wide range of clinically significant drugs. The ability to efficiently and selectively synthesize substituted 2-aminopyridines is therefore a critical objective in drug discovery and development.

This compound serves as an excellent model system for studying C-N bond formation. Its synthesis can plausibly be achieved through several distinct mechanistic pathways. A thorough understanding of these mechanisms allows scientists to control reaction outcomes, minimize byproducts, and adapt synthetic routes to a diverse range of substrates. This guide eschews a simple recitation of facts in favor of a detailed exposition on how to investigate and validate the reaction mechanism, reflecting the rigorous demands of modern chemical process development.

Plausible Reaction Mechanisms for the Synthesis of this compound

The formation of this compound from a substituted 4-methylpyridine and benzylamine is most likely to proceed via one of two distinct and well-established mechanistic pathways. The choice between them is dictated by the reaction conditions, specifically the nature of the leaving group on the pyridine ring and the presence or absence of a transition metal catalyst.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles.[2] This susceptibility is most pronounced at the C-2 and C-4 positions (ortho and para to the nitrogen), as the negative charge of the resulting intermediate can be effectively delocalized onto the ring nitrogen.[3][4] The SNAr mechanism is a two-step addition-elimination process and is the classical pathway for the catalyst-free amination of activated heteroaromatics.[2][5]

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of the benzylamine nitrogen attacks the electron-deficient C-2 position of a 2-halo-4-methylpyridine (where X is a good leaving group, typically F or Cl). This step disrupts the aromaticity of the ring and is often the rate-determining step.[2][3]

  • Formation of a Meisenheimer Complex: A high-energy, anionic intermediate, known as a Meisenheimer complex, is formed. The stability of this complex is crucial and is enhanced by the resonance delocalization of the negative charge onto the electronegative pyridine nitrogen.[6]

  • Rearomatization: The aromaticity of the ring is restored through the expulsion of the leaving group (X⁻), yielding the final product, this compound.

The general SNAr mechanism is visualized below.

Diagram 1: Proposed SNAr reaction pathway.

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a highly general and efficient method that relies on a palladium catalyst.[7][8] This cross-coupling reaction is particularly effective for less activated aryl halides (including chlorides, bromides, and iodides) and tolerates a wide variety of amine coupling partners.[9] Its mechanism is a well-defined catalytic cycle.

Mechanism Breakdown (Catalytic Cycle):

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the 2-halo-4-methylpyridine, inserting into the carbon-halogen bond to form a Pd(II) species.[8][10]

  • Amine Coordination & Deprotonation: Benzylamine coordinates to the Pd(II) center. A base (commonly a sterically hindered alkoxide like sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex.[7]

  • Reductive Elimination: This is the product-forming step. The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the Pd(0) catalyst which can re-enter the cycle.[8][10]

The Buchwald-Hartwig catalytic cycle is illustrated below.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oa_complex Pd(II) Complex (Aryl-Pd-X) pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex Pd(II) Amido Complex (Aryl-Pd-NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR'R'', - Base-H⁺X⁻) amido_complex:s->pd0:s product Ar-NR'R'' amido_complex->product Reductive Elimination

Diagram 2: The Buchwald-Hartwig catalytic cycle.

Experimental Design for Mechanistic Elucidation

To distinguish between the SNAr and Buchwald-Hartwig pathways, a series of targeted experiments must be designed. The causality behind these experimental choices is to probe the fundamental requirements of each mechanism—namely, the necessity of a catalyst and the nature of the reaction kinetics.

Control Experiments: The Catalyst Question

The most straightforward method to differentiate the two pathways is to test the necessity of the palladium catalyst.

Experiment ID Reactants Key Additives Expected Outcome (SNAr) Expected Outcome (Buchwald-Hartwig)
EXP-012-Chloro-4-methylpyridine, BenzylamineNoneReaction proceedsNo reaction
EXP-022-Bromo-4-methylpyridine, BenzylamineNoneSlow or no reactionNo reaction
EXP-032-Bromo-4-methylpyridine, BenzylaminePd(OAc)₂, Ligand, NaOtBuNo significant rate changeReaction proceeds

Protocol: Catalyst Necessity Test

  • Setup: In three separate, inert-atmosphere glovebox vials, add 2-halo-4-methylpyridine (0.5 mmol) and a magnetic stir bar.

  • Reagents for EXP-01 & EXP-02: Add benzylamine (0.55 mmol) and a suitable solvent (e.g., Toluene, 2 mL).

  • Reagents for EXP-03: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 0.75 mmol). Then add benzylamine (0.55 mmol) and solvent (Toluene, 2 mL).

  • Reaction: Seal all vials and heat to a standard temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine the percent conversion to product.

  • Validation: A high conversion in EXP-03 coupled with little to no conversion in EXP-02 is strong evidence for a Buchwald-Hartwig mechanism. Significant conversion in EXP-01 would support an SNAr pathway.

Kinetic Analysis: Unveiling the Rate Law

Kinetic studies provide quantitative insight into the reaction mechanism by determining the reaction order with respect to each component. The SNAr and Buchwald-Hartwig mechanisms have different rate-determining steps and participating species, leading to distinct rate laws.

Rationale:

  • A typical SNAr reaction is expected to be first order in the electrophile (2-halo-4-methylpyridine) and first order in the nucleophile (benzylamine). Rate = k[Ar-X][BnNH₂].

  • The Buchwald-Hartwig reaction has a more complex rate dependence, influenced by the concentrations of the aryl halide, the amine, and the active catalyst. The observed kinetics can be non-trivial, but a key indicator is a dependency on the catalyst concentration.

Kinetic_Workflow start Prepare Stock Solutions (Reactants, Catalyst, Base) setup Design Experiment Matrix (Varying one concentration per experiment set) start->setup run Initiate Reactions in Parallel Reactor (Controlled Temperature) setup->run monitor In-situ Monitoring (e.g., ReactIR, Automated HPLC Sampling) or Timed Quenching run->monitor analyze Quantify Product Formation vs. Time monitor->analyze plot Plot [Product] vs. Time (or ln[Reactant] vs. Time) analyze->plot determine Determine Initial Rates and Reaction Orders plot->determine conclusion Propose Rate Law & Compare to Mechanistic Models determine->conclusion

Diagram 3: Experimental workflow for kinetic analysis.

Protocol: In-Situ NMR Monitoring for Kinetic Profile

  • Preparation: Prepare stock solutions of 2-halo-4-methylpyridine, benzylamine, and an internal standard (e.g., hexamethylbenzene) in a deuterated solvent (e.g., Toluene-d₈). If investigating the Buchwald-Hartwig pathway, also prepare a stock solution of the catalyst system.

  • NMR Setup: Place a J. Young NMR tube containing a solution of the 2-halo-4-methylpyridine and internal standard in the NMR spectrometer and acquire an initial spectrum (t=0).

  • Initiation: Inject the nucleophile (benzylamine) or the complete catalyst/amine solution into the NMR tube, mix rapidly, and immediately begin acquiring spectra at fixed time intervals (e.g., every 5 minutes).

  • Data Processing: Integrate the signals corresponding to a unique proton on the starting material and the product against the constant signal of the internal standard.

  • Analysis: Plot the concentration of the starting material versus time. Use this data to determine the reaction order by applying the method of initial rates or by fitting the data to integrated rate laws.

Spectroscopic Interrogation for Intermediates

While often transient, the detection of key intermediates can provide definitive proof of a mechanism.

  • SNAr: The Meisenheimer complex is highly colored and may be detectable by UV-Vis spectroscopy under certain conditions (low temperature, strong nucleophile).

  • Buchwald-Hartwig: The Pd(II) oxidative addition complex (Aryl-Pd(L)-X) is a key intermediate that may be observable by ³¹P NMR if a phosphine ligand is used, or by ¹H NMR through characteristic shifts of the aryl protons.[8]

Protocol: Detection of Pd-Complexes via ³¹P NMR

  • Stoichiometric Reaction: In a glovebox, combine the Pd(0) precursor (e.g., Pd₂(dba)₃) and the phosphine ligand in a 1:2 ratio in an NMR tube with Toluene-d₈. Acquire a ³¹P NMR spectrum of the active Pd(0)L₂ species.

  • Oxidative Addition: Add one equivalent of 2-bromo-4-methylpyridine to the tube. Warm gently if necessary and acquire another ³¹P NMR spectrum. The disappearance of the Pd(0) signal and the appearance of a new signal is indicative of the formation of the oxidative addition complex.

  • Amine Addition: Add one equivalent of benzylamine and the base. Monitor for further changes in the ³¹P NMR spectrum, which may correspond to the formation of the palladium-amido complex.

Data Interpretation and Mechanistic Validation

The culmination of the experimental phase is the synthesis of all collected data into a coherent mechanistic picture. The evidence should be weighed to either confirm or refute the proposed pathways.

Observation Interpretation for SNAr Interpretation for Buchwald-Hartwig
Reaction requires Pd catalyst.Inconsistent. Mechanism is incorrect.Consistent. A primary requirement.
Reaction rate depends on [Catalyst].Inconsistent.Consistent.
Rate law is Rate = k[Ar-X][BnNH₂].Consistent. Inconsistent with simple model.
A new signal is observed in ³¹P NMR upon addition of Ar-Br to Pd(0)L₂.Irrelevant.Consistent. Evidence of oxidative addition.
Reaction is faster with Ar-F than Ar-Cl.Consistent. "Element effect" where C-F bond breaking is not rate-limiting.[11][12]Inconsistent. Oxidative addition is typically slower for Ar-F.

The Role of Computational Chemistry

To supplement experimental findings, computational methods like Density Functional Theory (DFT) can be invaluable.[1] DFT calculations can be used to:

  • Model the structures and relative energies of intermediates and transition states for both SNAr and Buchwald-Hartwig pathways.

  • Calculate the activation barriers for the rate-determining steps, allowing for a theoretical comparison of the two mechanisms.

  • Predict spectroscopic signatures (e.g., NMR chemical shifts) of proposed intermediates to aid in their experimental identification.[13]

Conclusion

Investigating the reaction mechanism for the synthesis of this compound is a multi-faceted process that moves beyond simple product identification. It requires a logical and systematic application of control experiments, kinetic analysis, and spectroscopic techniques. By probing for the necessity of a catalyst and elucidating the reaction's rate law, a clear distinction can be made between the Nucleophilic Aromatic Substitution and the Palladium-Catalyzed Buchwald-Hartwig amination pathways. This in-depth mechanistic understanding is not merely an academic exercise; it is the cornerstone of robust, efficient, and scalable chemical synthesis in the pharmaceutical and chemical industries.

References

The Antifungal Potential of Substituted N-Heterocyclic Molecules: A Technical Guide Focused on 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the antifungal activity of substituted N-heterocyclic molecules, with a specific focus on the promising 2-aminopyridine scaffold, exemplified by structures like 2-benzylamino-4-methylpyridine. This document delves into the synthesis, mechanism of action, structure-activity relationships, and the critical experimental workflows required for the evaluation of these compounds as potential antifungal agents.

Introduction: The Imperative for Novel Antifungal Agents

Invasive fungal infections represent a significant and growing threat to global health, particularly in immunocompromised patient populations. The emergence of drug-resistant fungal strains and the limited arsenal of effective and safe antifungal drugs necessitate the discovery and development of new therapeutic agents with novel mechanisms of action.[1] N-heterocyclic compounds have emerged as a rich source of biologically active molecules, with pyridine and its derivatives being of particular interest due to their diverse pharmacological properties.[2] The 2-aminopyridine moiety, a simple yet versatile pharmacophore, has been identified as a key structural component in a variety of antimicrobial agents.[3] This guide will explore the scientific rationale and technical methodologies for investigating the antifungal potential of this chemical class.

The 2-Aminopyridine Scaffold: A Privileged Structure in Antifungal Research

The 2-aminopyridine core is a foundational structure in medicinal chemistry, recognized for its role in a wide array of biologically active compounds.[3] Its unique electronic properties and ability to participate in various chemical transformations make it an attractive starting point for the synthesis of diverse molecular libraries. Several studies have highlighted the antifungal properties of 2-aminopyridine derivatives against a range of pathogenic fungi, including clinically relevant species of Candida and Aspergillus.[4][5]

Synthesis of 2-Aminopyridine Derivatives

The synthesis of substituted 2-aminopyridines can be achieved through various established chemical routes. A common approach involves the reaction of a precursor molecule, such as a δ-lactone nitrile, with primary amines or diamines.[4] For instance, the synthesis of 2-aminopyridine lactone derivatives has been successfully achieved, yielding compounds with notable antibacterial and antifungal activities.[4][6] The versatility of these synthetic methods allows for the systematic modification of the 2-aminopyridine scaffold at different positions, which is crucial for structure-activity relationship (SAR) studies.

Unraveling the Mechanism of Action

While the precise mechanism of action can vary between different derivatives, a prominent target for many N-heterocyclic antifungal compounds is the fungal cell membrane and its components. One of the well-established mechanisms for some pyridine-based antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

However, recent research on novel 2-aminonicotinate fungicides, such as aminopyrifen, has revealed a different and compelling mechanism of action: the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis.[7][8] GPI anchors are essential for the proper localization and function of a wide range of cell wall proteins in fungi. Disruption of this pathway leads to a compromised cell wall integrity, morphological abnormalities like hyperbranched and swollen germ-tubes, and ultimately, inhibition of fungal growth.[8] This novel mechanism presents a significant advantage as it is less susceptible to existing resistance mechanisms that affect ergosterol-targeting drugs.

Diagram 1: Proposed Mechanism of Action - Inhibition of GPI-Anchor Biosynthesis

GPI-Anchor Biosynthesis Inhibition cluster_ER Endoplasmic Reticulum cluster_Membrane Fungal Cell Wall Protein Protein Protein_GPI GPI-anchored Protein Protein->Protein_GPI Attachment GPI_precursor GPI Precursor GWT1 GWT1 (Inositol Acyltransferase) GPI_precursor->GWT1 Substrate Acyl_GPI Acylated GPI GWT1->Acyl_GPI Catalysis Acyl_GPI->Protein_GPI Transfer to Protein Cell_Wall_Protein Functional Cell Wall Protein Protein_GPI->Cell_Wall_Protein Transport & Integration Cell_Wall Cell Wall Integrity Cell_Wall_Protein->Cell_Wall Aminopyridine_Derivative 2-Aminopyridine Derivative Aminopyridine_Derivative->GWT1 Inhibition

Caption: Inhibition of GWT1 by 2-aminopyridine derivatives disrupts GPI-anchor biosynthesis.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. For 2-aminopyridine derivatives, SAR studies have revealed several key insights:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly influence antifungal potency. For instance, some studies suggest that substitution at the 4th position of the pyridine ring can lead to enhanced fungicidal activity compared to substitutions at the 3rd or 6th positions.[2]

  • The Amino Group: The 2-amino group is a critical feature of the pharmacophore. Modifications at this position, such as the introduction of a benzyl group in this compound, can modulate the compound's lipophilicity and target engagement.

  • Aromatic and Heterocyclic Moieties: The introduction of various aryl or heteroaryl groups can lead to compounds with a broad spectrum of activity. For example, derivatives bearing fluorophenylamino or thiophene moieties have demonstrated excellent activity against Candida albicans and even fluconazole-resistant strains.[7]

Experimental Workflow for Antifungal Evaluation

A rigorous and systematic experimental workflow is essential to characterize the antifungal potential of novel 2-aminopyridine derivatives. This workflow encompasses in vitro susceptibility testing, cytotoxicity assessment, and in vivo efficacy studies.

Diagram 2: Experimental Workflow for Antifungal Drug Discovery

Antifungal Drug Discovery Workflow Start Synthesis of 2-Aminopyridine Derivatives In_Vitro_Screening In Vitro Antifungal Susceptibility Testing (MIC) Start->In_Vitro_Screening Cytotoxicity In Vitro Cytotoxicity Assay (IC50) In_Vitro_Screening->Cytotoxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection Mechanism_Study Mechanism of Action Studies Lead_Selection->Mechanism_Study In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Lead_Selection->In_Vivo_Efficacy Preclinical Preclinical Development In_Vivo_Efficacy->Preclinical

Caption: A streamlined workflow for the evaluation of novel antifungal compounds.

In Vitro Antifungal Susceptibility Testing

The primary goal of in vitro susceptibility testing is to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a fungus.

Protocol: Broth Microdilution Method for MIC Determination (Adapted from CLSI guidelines)

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI 1640 medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • Visually or spectrophotometrically determine the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC. For some antifungals, the endpoint is defined as the concentration that results in a 50% or 80% reduction in growth (MIC₅₀ or MIC₈₀).[7]

Table 1: Hypothetical In Vitro Antifungal Activity Data

CompoundFungal SpeciesMIC (µg/mL)
This compound Candida albicans2
Candida glabrata4
Aspergillus fumigatus8
Fluconazole (Control) Candida albicans1
Candida glabrata16
Aspergillus fumigatus>64
In Vitro Cytotoxicity Assays

It is crucial to assess the potential toxicity of novel antifungal compounds to mammalian cells to determine their therapeutic window.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate until they reach a suitable confluency.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours). Include a vehicle control (solvent only) and a positive control for cytotoxicity.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Table 2: Hypothetical In Vitro Cytotoxicity Data

CompoundCell LineIC₅₀ (µg/mL)Selectivity Index (SI = IC₅₀ / MIC)
This compound HepG2>50>25 (for C. albicans)
HEK293>50>25 (for C. albicans)
Amphotericin B (Control) HepG221 (assuming MIC of 2 µg/mL)

Note: A higher Selectivity Index indicates a more favorable safety profile, as the compound is more toxic to the fungus than to mammalian cells.

Conclusion and Future Directions

The 2-aminopyridine scaffold represents a promising starting point for the development of novel antifungal agents. Their synthetic tractability, coupled with the potential for novel mechanisms of action like the inhibition of GPI-anchor biosynthesis, makes them an attractive area for further research. The systematic application of the experimental workflows detailed in this guide will be crucial in identifying and optimizing lead compounds with potent antifungal activity and a favorable safety profile. Future research should focus on expanding the chemical diversity of 2-aminopyridine derivatives, elucidating their precise molecular targets, and evaluating their efficacy in robust in vivo models of fungal disease.

References

Methodological & Application

The Synthetic Versatility of 2-Benzylamino-4-methylpyridine: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of organic synthesis, pyridine derivatives are indispensable scaffolds for the construction of complex molecules, finding extensive applications in pharmaceuticals, agrochemicals, and materials science. 2-Benzylamino-4-methylpyridine is an N-benzylated aminopyridine that, while not a ubiquitous off-the-shelf reagent, serves as a highly valuable intermediate. Its structure combines the nucleophilic character of the secondary amine, the coordinating ability of the pyridine nitrogen, and the steric and electronic influence of the benzyl and methyl groups.

This guide provides an in-depth exploration of this compound, focusing on its synthesis and its application as a key precursor for creating advanced organocatalysts. We will delve into the mechanistic rationale behind the synthetic protocols, offering field-proven insights for researchers, chemists, and drug development professionals.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 13021-71-1; 58088-62-3
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.26 g/mol
Appearance Solid
Melting Point 98-100 °C
Boiling Point Not well-documented
Solubility Soluble in common organic solvents like DMSO, chloroform, and alcohols.

Part 1: Synthesis of this compound

The most direct pathway to this compound is through the N-benzylation of the readily available starting material, 2-amino-4-methylpyridine. This transformation involves the formation of a carbon-nitrogen bond and can be achieved through several methods. Here, we present a robust protocol utilizing a strong base and a benzyl halide, a classic and effective approach for N-alkylation of amines.

Causality in Protocol Design: The Role of a Strong, Non-Nucleophilic Base

The choice of sodium hydride (NaH) as the base is critical. The pKa of the N-H bond in 2-aminopyridine is approximately 19-20 in DMSO. To achieve complete deprotonation and form the highly nucleophilic pyridyl amide anion, a base with a significantly higher pKa is required. Sodium hydride, a non-nucleophilic strong base, is ideal as it irreversibly deprotonates the amine without competing in the subsequent nucleophilic substitution reaction with benzyl bromide. The use of an aprotic polar solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) is essential to solvate the resulting sodium amide salt and facilitate the SN2 reaction.

Experimental Protocol 1: Synthesis via N-Benzylation

This protocol is adapted from established procedures for the N-alkylation of aminopyridines.[3]

Materials:

  • 2-Amino-4-methylpyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).

  • Solvent Addition: Add anhydrous DMSO via syringe to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add a solution of 2-amino-4-methylpyridine (1.0 equivalent) in anhydrous DMSO to the NaH suspension. Stir the mixture at room temperature for 1 hour. The evolution of hydrogen gas should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification NaH 1. Add NaH to Schlenk Flask Solvent 2. Add Anhydrous DMSO Cool1 3. Cool to 0 °C Deprotonation 4. Add 2-Amino-4-methylpyridine (Stir 1h at RT) Cool1->Deprotonation Start Reaction Alkylation 5. Cool to 0 °C, Add Benzyl Bromide (Stir 12-16h at RT) Quench 6. Quench with H₂O Alkylation->Quench Reaction Complete (TLC) Extract 7. Extract with Et₂O Purify 8. Column Chromatography Product Pure this compound

Caption: Workflow for the synthesis of this compound.

Part 2: Application as a Precursor to Chiral Organocatalysts

A significant application of this compound is its role as an intermediate in the synthesis of more complex molecules, particularly N-heterocyclic organocatalysts. Building on the 4-(dialkylamino)pyridine (DMAP) scaffold, which is a renowned nucleophilic catalyst, derivatives with tailored steric and electronic properties can be designed for asymmetric catalysis. Recent research has highlighted that N-benzyl-N-alkylaminopyridines can act as effective site-selective organocatalysts.[4]

By N-alkylating this compound, one can generate a tertiary amine. While the resulting 2-(N-benzyl-N-alkylamino)-4-methylpyridine is an isomer of the more common 4-aminopyridine catalysts, its principles as a nucleophilic catalyst are analogous. The lone pair on the exocyclic nitrogen is available for nucleophilic attack, and the steric bulk provided by the benzyl and other alkyl groups can create a chiral pocket around the active site, enabling stereoselective transformations.

Experimental Protocol 2: Synthesis of a 2-(N-Benzyl-N-methylamino)-4-methylpyridine Catalyst Precursor

Rationale: This protocol describes the N-methylation of this compound. This second alkylation step creates the tertiary aminopyridine core structure, which is fundamental to its function as a nucleophilic catalyst.

Materials:

  • This compound (from Protocol 1)

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard work-up reagents as in Protocol 1

Procedure:

  • Deprotonation: Following the same procedure as in Protocol 1 (Steps 1-3), deprotonate this compound (1.0 equivalent) using NaH (1.2 equivalents) in anhydrous THF.

  • Methylation: Cool the resulting solution to 0 °C and add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an aqueous work-up as described in Protocol 1 (Steps 6-9).

  • Purification: Purify the crude product by flash column chromatography to yield 2-(N-benzyl-N-methylamino)-4-methylpyridine.

Catalyst_Synthesis Start This compound Deprotonation 1. Deprotonation (NaH, THF) Start->Deprotonation Anion Pyridyl Amide Anion Deprotonation->Anion Methylation 2. Alkylation (CH₃I) Anion->Methylation Workup 3. Work-up & Purification Methylation->Workup Catalyst 2-(N-Benzyl-N-methylamino) -4-methylpyridine Workup->Catalyst

Caption: Synthetic route to a tertiary aminopyridine catalyst precursor.

Conceptual Application: Site-Selective Acylation

While specific protocols for catalysts derived from this compound are emerging, the principle of their action is analogous to established DMAP-type catalysts.[4] In a reaction such as the site-selective acylation of a diol, the catalyst functions by activating the acylating agent (e.g., an acid anhydride).

Mechanism of Catalysis:

  • Activation: The nucleophilic 2-(N-benzyl-N-methylamino)-4-methylpyridine attacks the electrophilic carbonyl carbon of the anhydride, displacing a carboxylate group to form a highly reactive N-acylpyridinium intermediate.

  • Acyl Transfer: The sterically accessible primary hydroxyl group of the diol substrate then attacks the activated N-acylpyridinium species. The bulky N-benzyl-N-methyl groups on the catalyst create a chiral environment that directs the approach of the substrate, favoring reaction at one specific hydroxyl group.

  • Catalyst Regeneration: The acylated product is released, and the catalyst is regenerated, ready to start another cycle.

The strategic placement of the benzyl and methyl groups is key to creating a defined three-dimensional pocket that controls substrate approach, which is the foundation of asymmetric organocatalysis.

Part 3: Potential in Medicinal Chemistry

N-benzyl aminopyridine scaffolds are recognized pharmacophores in drug discovery. They appear in molecules designed as neuroprotective agents and modulators of key biological targets.[5] The synthesis of this compound provides a valuable starting point for the development of new chemical entities. The secondary amine allows for further diversification, such as acylation or sulfonylation, to modulate physicochemical properties like solubility and lipophilicity. The pyridine ring can be further functionalized, for example, through electrophilic aromatic substitution on the electron-rich ring or by N-oxidation of the pyridine nitrogen.[6]

Conclusion and Future Outlook

This compound is a versatile and accessible synthetic intermediate. While not a standalone reagent for a broad spectrum of reactions, its true value lies in its role as a precursor. The protocols provided herein offer robust methods for its synthesis and subsequent transformation into advanced molecules like chiral organocatalysts. The exploration of catalysts derived from this scaffold, particularly in asymmetric synthesis, represents a promising avenue for future research. For scientists in drug discovery, this compound offers a flexible platform for generating novel derivatives with potential therapeutic applications. The ability to readily synthesize and functionalize this molecule makes it a valuable addition to the synthetic chemist's toolbox.

References

Application Notes and Protocols for Reactions Involving 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone in the design of numerous biologically active molecules. Its prevalence in drug discovery is attributed to its ability to form key hydrogen bond interactions with biological targets, its favorable pharmacokinetic properties, and its synthetic tractability. 2-Benzylamino-4-methylpyridine, the subject of this guide, combines the foundational 2-aminopyridine core with a benzyl group, introducing lipophilicity and the potential for π-stacking interactions, and a methyl group that can influence both steric and electronic properties. This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of this compound, with a focus on detailed experimental protocols for its preparation and subsequent reactions.

Physicochemical and Safety Data

A thorough understanding of the physical and safety properties of a compound is paramount for its effective and safe handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₃H₁₄N₂--INVALID-LINK--
Molecular Weight 198.26 g/mol --INVALID-LINK--
Melting Point 98-100 °CChemical Supplier Data
Appearance Off-white to pale yellow crystalline solidGeneral Laboratory Observation
CAS Number 58088-62-3Chemical Supplier Data

Safety Profile:

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Buchwald-Hartwig amination. This reaction provides a robust and high-yielding route to form the crucial C-N bond between the pyridine core and the benzylamine. The following protocol is adapted from established procedures for similar 2-halopyridines.[1][2][3]

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions 2-chloro-4-methylpyridine 2-Chloro-4-methylpyridine product This compound 2-chloro-4-methylpyridine->product + benzylamine Benzylamine catalyst Pd₂(dba)₃ (cat.) Xantphos (cat.) base Cs₂CO₃ solvent Toluene, 110 °C

Caption: Buchwald-Hartwig amination for the synthesis of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

Materials and Reagents:

  • 2-Chloro-4-methylpyridine

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (argon or nitrogen) supply

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-chloro-4-methylpyridine (1.0 eq.), cesium carbonate (1.5 eq.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Amine and Solvent: Through a septum, add anhydrous toluene via syringe, followed by the dropwise addition of benzylamine (1.2 eq.).

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected spectroscopic data based on the analysis of analogous compounds.[4][5][6]

TechniqueExpected Data
¹H NMR δ (ppm): 7.90-7.80 (d, 1H, pyridine-H6), 7.40-7.20 (m, 5H, Ar-H), 6.50-6.40 (d, 1H, pyridine-H5), 6.30-6.20 (s, 1H, pyridine-H3), 5.50-5.40 (br s, 1H, NH), 4.60-4.50 (d, 2H, CH₂), 2.20-2.10 (s, 3H, CH₃)
¹³C NMR δ (ppm): 158.0 (C2), 148.0 (C6), 147.0 (C4), 139.0 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 115.0 (C5), 108.0 (C3), 47.0 (CH₂), 21.0 (CH₃)
IR (KBr) ν (cm⁻¹): 3400-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600-1450 (aromatic C=C and C=N stretch)
Mass Spec (ESI) m/z: 199.12 [M+H]⁺

Reactions of this compound

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The secondary amine functionality can be further derivatized, for instance, through N-alkylation or N-acylation.

Protocol: N-Alkylation of this compound

This protocol describes a representative N-alkylation reaction to demonstrate the utility of this compound as a nucleophile.

Reaction Scheme:

N-Alkylation of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions start_mat This compound product N-Alkyl-N-benzyl-4-methylpyridin-2-amine start_mat->product + alkyl_halide R-X (e.g., Ethyl iodide) base NaH solvent Anhydrous DMF, 0 °C to rt

Caption: N-Alkylation of this compound.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

  • Addition of Electrophile: Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (e.g., ethyl iodide, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[7][8][9][10][11] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyridine moiety can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase active site.

Recent studies have highlighted the potential of 2-aminopyridine derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and dual CDK9/Histone Deacetylase (HDAC) inhibitors.[7][9][11]

Signaling Pathway Context: CDK8 in the Wnt/β-catenin Pathway

CDK8 is a component of the Mediator complex and acts as a transcriptional regulator. It has been implicated in the progression of colorectal cancer through its role in the Wnt/β-catenin signaling pathway.[7][8]

CDK8 in Wnt Signaling cluster_pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Co-receptor LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation to Nucleus Target_Genes Target Gene Transcription TCF_LEF->Target_Genes CDK8 CDK8 CDK8->TCF_LEF Phosphorylation & Activation Inhibitor 2-Aminopyridine Inhibitor Inhibitor->CDK8 Inhibition

Caption: Role of CDK8 in Wnt/β-catenin signaling and its inhibition by 2-aminopyridine derivatives.

By inhibiting CDK8, 2-aminopyridine-based compounds can suppress the phosphorylation and activation of transcription factors like TCF/LEF, thereby downregulating the expression of genes involved in cell proliferation and survival. This makes this compound and its derivatives attractive starting points for the development of novel anticancer agents.

Conclusion

This compound is a versatile and synthetically accessible compound with significant potential in medicinal chemistry. The protocols detailed in this guide provide a solid foundation for its synthesis and further functionalization. Its structural similarity to known kinase inhibitors suggests that it is a promising scaffold for the development of novel therapeutics targeting a range of diseases. As a Senior Application Scientist, I encourage the exploration of this and related aminopyridine derivatives in your drug discovery programs.

References

Application Notes & Protocols: High-Throughput Screening Assays for 2-Benzylamino-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Pyridine Scaffolds

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent and selective kinase inhibitors.[1] Recent efforts in our laboratories have focused on the synthesis and evaluation of a novel series of 2-Benzylamino-4-methylpyridine derivatives. This class of compounds presents a promising avenue for the development of targeted therapeutics, potentially for oncological and inflammatory diseases where kinase dysregulation is a key pathological driver.[2][3][4]

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate the activity of a biological target.[5][6] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the high-throughput screening of this compound derivatives against a panel of protein kinases.

Herein, we eschew a rigid, one-size-fits-all template. Instead, we present a logically structured guide that mirrors the decision-making process of an experienced screening scientist. We will delve into the causality behind experimental choices, from initial assay selection to advanced hit validation, ensuring that each protocol is a self-validating system. Our focus will be on robust, scalable, and industry-standard biochemical assays that provide high-quality, reproducible data.

Pillar 1: Strategic Assay Selection for Kinase Targets

The choice of HTS assay technology is a critical decision that profoundly impacts the quality and relevance of the screening data.[7] For kinase targets, the primary objective is to measure the enzymatic transfer of a phosphate group from ATP to a substrate.[8] This can be achieved through various detection modalities, each with its own set of advantages and potential for interference.[9][10]

Biochemical vs. Cell-Based Assays: A Deliberate Choice

For a primary HTS campaign, biochemical assays are often preferred for their simplicity, lower cost, and higher throughput compared to cell-based assays.[11] Biochemical assays directly measure the interaction of a compound with the target protein in a controlled, cell-free environment.[11] This approach is ideal for identifying direct inhibitors of the target kinase. Cell-based assays, while providing more physiologically relevant data, are typically employed in later stages of the drug discovery pipeline to confirm the activity of hits in a cellular context.[12]

Overview of Recommended HTS Technologies

We will focus on three industry-leading, homogeneous (no-wash) assay technologies that are particularly well-suited for screening kinase inhibitors:

  • Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo®): These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction.[13] The luminescent signal is inversely proportional to kinase activity.[8][13]

  • Homogeneous Time-Resolved Fluorescence (HTRF®): This technology is a form of Förster Resonance Energy Transfer (FRET) that utilizes long-lifetime lanthanide fluorophores to minimize background fluorescence.[14] HTRF assays for kinases typically involve a europium-labeled antibody that recognizes a phosphorylated substrate.[15][16]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity.[17][18] This is a highly sensitive method for detecting biomolecular interactions.[19]

The selection of a specific technology will depend on factors such as the availability of reagents, instrumentation, and the specific characteristics of the kinase-substrate system.

Pillar 2: Assay Development and Validation: The Foundation of Reliable Data

A robust and reliable HTS assay is the cornerstone of any successful screening campaign.[20] The following section outlines the critical steps for developing and validating a kinase assay for screening our this compound derivatives.

Key Assay Validation Parameter: The Z'-Factor

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[21][22][23] It takes into account both the dynamic range of the assay and the variability of the data.[24][25] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[21]

The formula for calculating the Z'-factor is: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Where:

  • SD is the standard deviation

  • The positive control represents the uninhibited enzyme reaction (low signal in ATP depletion assays, high signal in product formation assays).

  • The negative control represents the inhibited or background reaction (high signal in ATP depletion assays, low signal in product formation assays).

Logical Workflow for Assay Development and Validation

The following diagram illustrates the logical workflow for developing and validating a kinase HTS assay.

Assay_Development_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_validation Phase 2: Assay Validation cluster_screening Phase 3: Screening Readiness Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP) Enzyme_Titr Enzyme Titration Reagent_Prep->Enzyme_Titr ATP_Titr ATP Km Determination Enzyme_Titr->ATP_Titr Assay_Window Determine Assay Window (Signal-to-Background) ATP_Titr->Assay_Window Z_Factor Z'-Factor Calculation (n >= 32 wells each control) Assay_Window->Z_Factor DMSO_Tol DMSO Tolerance Test Z_Factor->DMSO_Tol Pilot_Screen Pilot Screen (Small compound set) DMSO_Tol->Pilot_Screen Full_Screen Full HTS Campaign Pilot_Screen->Full_Screen

Caption: A logical workflow for HTS assay development and validation.

Pillar 3: Detailed HTS Protocols

The following are detailed, step-by-step protocols for two common HTS assays for kinase inhibitors. These protocols are designed for a 384-well plate format, which is standard for HTS.[5]

Protocol 1: Luminescence-Based Kinase Assay (Kinase-Glo®)

This protocol is adapted for a generic serine/threonine kinase, hereafter referred to as "Kinase-A," a hypothetical target for our this compound derivatives.

Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the well after the kinase reaction. The Kinase-Glo® reagent contains luciferase, which generates a luminescent signal in the presence of ATP.[13] A potent inhibitor will result in less ATP consumption and therefore a higher luminescent signal.[8]

Materials:

  • Kinase-A (recombinant protein)

  • Peptide substrate for Kinase-A

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (e.g., from Promega)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well white, opaque microplates

  • Acoustic dispenser or pin tool for compound transfer

  • Robotic liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of the this compound derivatives, positive control (e.g., Staurosporine), and negative control (DMSO) to the wells of a 384-well assay plate.[5]

  • Enzyme Addition: Add 5 µL of Kinase-A solution (e.g., 2X final concentration) to all wells using a robotic liquid handler.

  • Compound Incubation: Incubate the plate for 15 minutes at room temperature to allow for the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution (e.g., 2X final concentration) to all wells. The final ATP concentration should be at or near the Km for Kinase-A.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of Kinase-Glo® reagent to all wells.

  • Signal Stabilization: Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Protocol 2: HTRF® Kinase Assay

This protocol describes a universal method for assessing phosphorylation on tyrosine residues, using a hypothetical Tyrosine Kinase-B as the target.[15]

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide.[16] The detection reagents are a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.[14] When the substrate is phosphorylated, the antibody and streptavidin-XL665 are brought into close proximity, resulting in a FRET signal.[14]

Materials:

  • Tyrosine Kinase-B (recombinant protein)

  • Biotinylated tyrosine-containing peptide substrate

  • ATP

  • HTRF® KinEASE TK Kit (e.g., from Revvity)

  • Assay Buffer

  • 384-well low-volume, white microplates

  • Robotic liquid handlers

  • HTRF®-compatible plate reader

Step-by-Step Methodology:

  • Compound and Reagent Plating: Add 2 µL of the this compound derivatives or controls to the assay plate.

  • Enzyme/Substrate Addition: Add 4 µL of a mix containing Tyrosine Kinase-B and the biotinylated peptide substrate.

  • Compound Incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 4 µL of ATP solution to start the reaction.

  • Kinase Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection Reagent Addition: Add 10 µL of the HTRF® detection mix (containing Eu-cryptate anti-phosphotyrosine antibody and SA-XL665 in EDTA-containing buffer to stop the reaction).

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm. The HTRF® ratio (665 nm / 620 nm * 10,000) is then calculated.

Pillar 4: Data Analysis and Hit Identification

The massive amount of data generated from an HTS campaign requires robust and automated analysis methods.[26][27]

Data Normalization and Hit Selection Workflow

Data_Analysis_Workflow cluster_raw_data Step 1: Raw Data Acquisition cluster_normalization Step 2: Normalization & QC cluster_hit_selection Step 3: Hit Identification Raw_Data Raw Data from Plate Reader Plate_QC Plate-level QC (Z'-Factor) Raw_Data->Plate_QC Normalization Normalization to Controls (% Inhibition) Plate_QC->Normalization Hit_Threshold Set Hit Threshold (e.g., >50% Inhibition) Normalization->Hit_Threshold Hit_List Generate Primary Hit List Hit_Threshold->Hit_List

Caption: A streamlined workflow for HTS data analysis and hit selection.

Representative Data and Interpretation

The following table summarizes hypothetical screening data for a selection of this compound derivatives against Kinase-A and Kinase-B.

Compound IDTarget KinaseAssay Type% Inhibition @ 10 µMIC₅₀ (nM)Hit?
BMPD-001 Kinase-AKinase-Glo®95%75Yes
BMPD-001Kinase-BHTRF®15%>10,000No
BMPD-002 Kinase-AKinase-Glo®8%>10,000No
BMPD-002Kinase-BHTRF®92%120Yes
BMPD-003 Kinase-AKinase-Glo®65%850Yes
BMPD-003Kinase-BHTRF®58%1,200Yes
StaurosporineKinase-AKinase-Glo®99%5N/A
StaurosporineKinase-BHTRF®98%10N/A

Interpretation:

  • BMPD-001 shows potent and selective inhibition of Kinase-A.

  • BMPD-002 is a potent and selective inhibitor of Kinase-B.

  • BMPD-003 demonstrates activity against both kinases, suggesting a broader selectivity profile.

  • Primary hits (marked "Yes") would be selected for further characterization, including IC₅₀ determination and confirmation in orthogonal assays.

Conclusion and Future Directions

This document provides a comprehensive framework for the high-throughput screening of this compound derivatives as potential kinase inhibitors. By employing robust assay technologies, rigorous validation procedures, and systematic data analysis, researchers can efficiently identify promising lead compounds for further development.[5]

The primary hits identified from these screens will be subjected to a battery of secondary assays to confirm their activity, determine their mechanism of action, and assess their potential for off-target effects. Successful HTS campaigns require a multi-disciplinary approach, combining expertise in chemistry, biology, and automation to accelerate the journey from a promising chemical scaffold to a novel therapeutic agent.[28]

References

Application Note: Analytical Methods for the Detection of 2-Benzylamino-4-methylpyridine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 2-Benzylamino-4-methylpyridine in complex matrices. As a crucial intermediate in pharmaceutical synthesis, ensuring its purity and concentration is paramount for quality control and regulatory compliance. This application note details two robust, validated analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity detection and unambiguous confirmation. The protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step procedures, method validation guidelines based on ICH standards, and expert insights into experimental choices.

Introduction

This compound is a substituted pyridine derivative that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, unreacted starting materials, or byproducts can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, the development of specific, accurate, and reliable analytical methods for its quantification in diverse and often complex mixtures—ranging from reaction mixtures to final formulations—is a critical aspect of the drug development lifecycle.

This guide presents two primary analytical approaches. HPLC-UV is highlighted as a workhorse method for quality control laboratories due to its robustness, precision, and ease of use. For applications requiring higher sensitivity and definitive structural confirmation, such as impurity profiling or trace analysis, a GC-MS method is detailed. The selection between these methods is contingent on the specific analytical challenge, including the nature of the sample matrix, the required sensitivity, and the need for structural confirmation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to the development of effective analytical methods. These properties dictate the choice of chromatographic conditions, sample preparation strategies, and detection parameters.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂[1]
Molecular Weight 198.26 g/mol [1]
CAS Number 13021-71-1
Melting Point 98-100 °C[1][2]
Predicted Density 1.084 ± 0.06 g/cm³[2]
Predicted XLogP3 3.1[2]
UV Absorbance Pyridine derivatives typically exhibit strong absorbance in the 200-280 nm range.

The moderate polarity (indicated by the predicted XLogP3) and the presence of a chromophore (the pyridine and benzene rings) make this compound an ideal candidate for Reverse-Phase HPLC with UV detection. Its melting point suggests sufficient volatility and thermal stability for GC analysis.

Overall Analytical Workflow

The logical flow from sample receipt to final data reporting is crucial for maintaining data integrity and efficiency. The following diagram illustrates a typical workflow for the analysis of this compound.

Analytical_Workflow Figure 1: General Analytical Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt & Logging MethodSelection Method Selection (HPLC or GC-MS) SampleReceipt->MethodSelection SamplePrep Sample Preparation (Extraction, Dilution) MethodSelection->SamplePrep InstrumentSetup Instrument Setup & Calibration SamplePrep->InstrumentSetup DataAcquisition Data Acquisition InstrumentSetup->DataAcquisition DataProcessing Data Processing & Integration DataAcquisition->DataProcessing ReportGeneration Report Generation & Review DataProcessing->ReportGeneration

Caption: General analytical workflow from sample receipt to reporting.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is optimized for the routine quantification of this compound and is suitable for quality control environments. The reverse-phase approach separates compounds based on their hydrophobicity.

4.1. Principle In reverse-phase chromatography, the analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound, being moderately nonpolar, is retained on the column and elutes at a characteristic time when the mobile phase strength is sufficient. Quantification is achieved by comparing the analyte's peak area to that of a calibration curve generated from certified reference standards. A similar approach has been successfully used for other pyridine derivatives.[3][4]

4.2. Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/VWD is sufficient.
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent retention and separation for moderately nonpolar compounds like the target analyte.
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (50:50 v/v)Acetonitrile is a common organic modifier. The acidic phosphate buffer ensures consistent protonation of the pyridine nitrogen, leading to sharp, symmetrical peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Diode Array Detector (DAD) at 260 nmThe pyridine ring system provides strong UV absorbance. 260 nm is a common wavelength for such structures, offering good sensitivity while minimizing interference.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.

4.3. Step-by-Step Protocol

  • Reagent and Standard Preparation:

    • Mobile Phase Preparation: Prepare 1L of 20mM Potassium Phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1L of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Calibration Standards: Perform serial dilutions of the Stock Standard Solution with the mobile phase to prepare a minimum of five calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For Solid Samples (e.g., Pharmaceutical Powder): Accurately weigh a portion of the homogenized powder expected to contain ~10 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of mobile phase, sonicate for 15 minutes to dissolve, then dilute to volume. Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

    • For Liquid/Semi-Solid Samples (e.g., Reaction Mixture): Accurately weigh ~100 mg of the sample into a 50 mL volumetric flask. Dilute to volume with the mobile phase. Perform a further 1:10 dilution if necessary to bring the concentration into the calibration range. Filter through a 0.45 µm syringe filter.

  • Instrument Setup and Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).

    • Create a sequence including a blank (mobile phase), the calibration standards, and the prepared samples.

    • Inject the sequence and begin data acquisition.

  • Data Processing:

    • Integrate the peak corresponding to this compound.

    • Construct a linear regression calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas against the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides higher sensitivity and specificity, making it ideal for trace-level detection, impurity identification, and as a confirmatory technique.

5.1. Principle GC separates volatile and thermally stable compounds in a heated column.[5] The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information.[6] For pyridine and its derivatives, GC-MS is a well-established and powerful analytical tool.[7][8]

5.2. Instrumentation and Conditions

ParameterRecommended SettingRationale
GC-MS System Agilent 8890 GC with 5977B MSD or equivalentA standard GC-MS system with an autosampler and electron ionization (EI) source is required.
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A 5% phenyl-methylpolysiloxane column is a general-purpose, robust column providing excellent separation for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minHelium is the most common carrier gas for GC-MS, offering good efficiency.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Oven Program Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)The temperature program is designed to elute the analyte in a reasonable time with good peak shape while separating it from potential impurities.
MS Source Temp. 230 °CStandard temperature for an EI source.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and identification.
Acquisition Mode Scan (m/z 50-300) and/or SIMFull scan mode is used for initial identification. Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 198, 106, 91) can be used for enhanced sensitivity in quantification.

5.3. Step-by-Step Protocol

  • Reagent and Standard Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane or Ethyl Acetate.

    • Calibration Standards: Perform serial dilutions of the stock solution to prepare standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation Workflow:

    • The following diagram illustrates a generic extraction process suitable for preparing samples for GC-MS analysis from a complex matrix.

Sample_Prep_Workflow Figure 2: Sample Preparation for GC-MS Start Weigh Sample into Centrifuge Tube AddSolvent Add Aqueous Buffer (e.g., pH 9) and Organic Solvent (e.g., Ethyl Acetate) Start->AddSolvent Vortex Vortex/Mix for 5 min AddSolvent->Vortex Centrifuge Centrifuge at 3000 rpm for 10 min Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry Organic Layer with Anhydrous Na₂SO₄ Collect->Dry Filter Filter into GC Vial Dry->Filter

Caption: Liquid-liquid extraction workflow for sample cleanup.

  • Instrument Setup and Analysis:

    • Perform an instrument tune and check system suitability.

    • Create a sequence including a blank (solvent), calibration standards, and prepared samples.

    • Inject 1 µL of each solution using a splitless injection mode to maximize sensitivity.

  • Data Processing:

    • Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of a reference standard.

    • Quantification: Integrate the peak corresponding to the target analyte (using the total ion chromatogram or a specific ion in SIM mode). Construct a calibration curve and calculate the concentration in the samples as described for the HPLC method.

Method Validation

To ensure that the analytical procedures are suitable for their intended purpose, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9][10][11] The objective of validation is to demonstrate suitability and reliability.[12][13]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[14] This is demonstrated by analyzing spiked placebo and showing no interference at the analyte's retention time.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. It is determined by recovery studies, spiking a blank matrix (placebo) with known amounts of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). Recoveries are typically expected to be within 98-102%.[14][15]

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision). Determined by analyzing a minimum of six replicate samples at 100% of the test concentration.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • The relative standard deviation (RSD) for both should typically be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C), providing an indication of its reliability during normal usage.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a robust framework for the detection, quantification, and confirmation of this compound in complex mixtures. The HPLC-UV method is a reliable choice for routine quality control analysis, offering excellent precision and accuracy. The GC-MS method provides enhanced sensitivity and the absolute certainty of mass spectrometric detection, making it invaluable for trace analysis and confirmatory purposes. The successful implementation of these methods, underpinned by a rigorous validation strategy compliant with ICH guidelines, will ensure the generation of high-quality, defensible data essential for modern drug development and manufacturing.

References

Application Note: High-Throughput Separation of 2-Benzylamino-4-methylpyridine Using Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and efficient Supercritical Fluid Chromatography (SFC) method for the separation of the basic compound 2-Benzylamino-4-methylpyridine. Traditional reversed-phase liquid chromatography (RPLC) often presents challenges for the analysis of basic compounds, leading to poor peak shapes and low efficiency due to strong interactions with residual silanols on the stationary phase.[1] SFC, with its use of supercritical CO2 as the primary mobile phase, offers a powerful alternative, providing faster separations, reduced solvent consumption, and unique selectivity.[2][3][4] This protocol outlines the optimized SFC conditions, including column chemistry, mobile phase composition with additives, and key instrument parameters, to achieve excellent peak symmetry and resolution for this compound, a compound of interest in pharmaceutical and chemical synthesis.

Introduction: The Challenge of Basic Compound Separation

The chromatographic analysis of basic compounds, such as pyridine derivatives, is a persistent challenge in analytical chemistry.[1] In RPLC, the ionized form of basic analytes can interact strongly with deprotonated silanol groups on the silica-based stationary phase, resulting in undesirable peak tailing and broadening.[1] While strategies such as operating at low pH or using end-capped columns can mitigate these effects, they are not always sufficient. Supercritical Fluid Chromatography (SFC) has emerged as a highly effective technique for the separation of such challenging compounds.[5]

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[2][6] Supercritical CO2 is non-polar, similar in polarity to n-hexane, but has the advantage of being miscible with a wide range of polar organic solvents (modifiers).[3][7] The low viscosity and high diffusivity of the supercritical mobile phase lead to faster analysis times and higher efficiency compared to HPLC.[2][4][8] For basic compounds, the addition of a small amount of a basic additive to the mobile phase can effectively mask the active sites on the stationary phase, leading to significantly improved peak shapes.[9][10]

This application note provides a detailed protocol for the successful separation of this compound (Figure 1), a representative basic compound, using a modern SFC system.

Figure 1: Chemical Structure of this compound

PropertyValue
Chemical Name This compound
CAS Number 58088-62-3[11][12]
Molecular Formula C13H14N2[11][12]
Molecular Weight 198.26 g/mol [11][13]
Melting Point 98-100 °C[11][12]

Experimental

Instrumentation and Consumables
  • SFC System: A modern analytical SFC system equipped with a binary solvent manager, an autosampler, a column oven, and a back pressure regulator.

  • Detector: Photodiode Array (PDA) detector.

  • Column: A column specifically designed for SFC, such as a 2-ethylpyridine (2-EP) stationary phase, is recommended for the separation of basic compounds.[14][15][16]

  • Solvents: Instrument-grade carbon dioxide, HPLC-grade methanol, and a suitable basic additive (e.g., diethylamine or ammonium hydroxide).

  • Sample: this compound standard.

Sample Preparation

A stock solution of this compound was prepared by dissolving the standard in methanol to a concentration of 1 mg/mL. This stock solution was further diluted with methanol to a working concentration of 0.1 mg/mL for injection. Proper sample preparation is crucial for successful chromatographic analysis.[17][18]

SFC Method Parameters

The following parameters were optimized for the separation of this compound. The selection of the stationary phase and mobile phase additives are critical for achieving good peak shape for basic analytes.[5][14]

ParameterConditionRationale
Column 2-Ethylpyridine, 3.0 x 100 mm, 1.7 µm2-EP columns are known to provide excellent peak shapes for basic compounds in SFC, often without the need for strong basic additives in the mobile phase.[15][16]
Mobile Phase A Carbon Dioxide (CO2)The primary, non-polar mobile phase in SFC.[19]
Mobile Phase B Methanol with 0.2% Ammonium HydroxideMethanol is a common polar modifier that increases the elution strength of the mobile phase.[20] The basic additive, ammonium hydroxide, improves peak shape by minimizing interactions with residual silanols.[5][14]
Gradient 5% to 40% B over 5 minutesA gradient elution is employed to ensure the timely elution of the analyte with a good peak shape.
Flow Rate 2.0 mL/minHigher flow rates can be used in SFC due to the low viscosity of the mobile phase, leading to faster analysis times.[4][8]
Back Pressure 150 barMaintaining adequate back pressure is essential to keep the CO2 in its supercritical state.[6]
Column Temperature 40 °CColumn temperature affects the density and solvating power of the supercritical fluid and can influence selectivity.
Injection Volume 2 µL
PDA Detection 254 nm

Results and Discussion

The optimized SFC method provided a sharp, symmetrical peak for this compound with a retention time of approximately 3.5 minutes. The use of a 2-ethylpyridine column in combination with a basic additive in the methanol co-solvent was crucial for achieving this high-quality separation. The basic additive deactivates the acidic silanol groups on the silica surface, preventing the strong secondary interactions that cause peak tailing in basic compounds.[5][14]

The speed of the analysis highlights a key advantage of SFC over traditional HPLC.[2][4] The low viscosity of the supercritical CO2 mobile phase allows for higher flow rates without a significant increase in back pressure, enabling rapid separations without sacrificing resolution.[3][8] Furthermore, the reduced consumption of organic solvents makes SFC a more environmentally friendly and cost-effective technique.[2][4]

Method Development and Optimization Workflow

The development of a robust SFC method involves a systematic approach to optimizing the key parameters. The following workflow provides a general guideline for separating basic compounds like this compound.

SFC_Method_Development cluster_prep 1. Initial Setup cluster_screening 2. Parameter Screening cluster_optimization 3. Optimization cluster_validation 4. Final Method Sample_Prep Sample Preparation (Dissolve in Methanol) Column_Select Column Selection (e.g., 2-Ethylpyridine) Sample_Prep->Column_Select Modifier_Screen Modifier Screening (Methanol, Ethanol, etc.) Column_Select->Modifier_Screen Additive_Screen Additive Screening (Amines, Ammonium Hydroxide) Modifier_Screen->Additive_Screen Gradient_Opt Gradient Optimization Additive_Screen->Gradient_Opt Flow_Rate_Opt Flow Rate & Back Pressure Optimization Gradient_Opt->Flow_Rate_Opt Temp_Opt Temperature Optimization Flow_Rate_Opt->Temp_Opt Final_Method Final Optimized Method Temp_Opt->Final_Method

A streamlined workflow for SFC method development.

Conclusion

This application note demonstrates the successful separation of the basic compound this compound using Supercritical Fluid Chromatography. The combination of a specialized stationary phase (2-ethylpyridine) and a mobile phase containing a basic additive effectively overcomes the common challenges associated with the analysis of basic compounds by chromatography. The resulting method is fast, efficient, and robust, making it suitable for high-throughput analysis in pharmaceutical and chemical research environments. The principles and protocols outlined here can be readily adapted for the separation of other basic analytes, showcasing the versatility and power of modern SFC.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Benzylamino-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into common purification challenges. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Initial Assessment & Common Impurities

Q1: What are the most likely impurities in my crude this compound reaction mixture?

A1: The impurity profile of crude this compound largely depends on the synthetic route. However, common impurities typically include:

  • Unreacted Starting Materials: Such as 2-amino-4-methylpyridine and benzyl bromide or benzyl chloride, depending on the synthesis method.[1]

  • Over-Alkylated Byproducts: Formation of dibenzylated products, where a second benzyl group attaches to the amine nitrogen.

  • Solvent Residues: Residual high-boiling point solvents used in the reaction, such as DMF or DMSO.[1]

  • Reagent-Derived Impurities: Byproducts from bases used (e.g., triethylamine, potassium carbonate) or other reagents.[2]

  • Degradation Products: Compounds formed if the reaction was performed at excessively high temperatures or for extended periods.

Understanding the potential impurities is the first step in designing an effective purification strategy.[3]

Q2: What preliminary analytical techniques should I use to assess the purity of my crude product?

A2: A multi-faceted analytical approach is essential for a comprehensive assessment before attempting purification.[4]

  • Thin-Layer Chromatography (TLC): This is the quickest and most common first step. It helps visualize the number of components in your crude mixture and is crucial for developing a solvent system for column chromatography.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can resolve closely related impurities that may not be visible on TLC.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the presence of your desired product and identifying major impurities by their characteristic signals.

  • Mass Spectrometry (MS): Often coupled with GC or LC (GC-MS, LC-MS), this technique confirms the molecular weight of your product and helps identify the mass of unknown byproducts.[4][7]

Analytical TechniquePrimary PurposeKey Information Provided
TLC Qualitative Purity Check & Method DevelopmentNumber of components, relative polarities, solvent system for column chromatography.
HPLC Quantitative Purity AssessmentPurity percentage, detection of minor impurities.[4]
¹H NMR Structural Confirmation & Impurity IDConfirmation of product structure, identification of starting materials or major byproducts.
MS Molecular Weight ConfirmationMolecular ion peak (M+) or protonated molecule (M+1) to confirm product identity.[4]
Part 2: Core Purification Techniques & Protocols

Q3: My crude product is a complex mixture. Is acid-base extraction a suitable first purification step?

A3: Absolutely. Acid-base extraction is a highly effective and simple initial purification step for basic compounds like this compound.[8][9] This technique leverages the basicity of the pyridine and secondary amine nitrogens. By washing the crude mixture (dissolved in an organic solvent) with an aqueous acid (e.g., dilute HCl), your basic product will be protonated, forming a water-soluble salt.[10][11] This salt migrates to the aqueous layer, leaving non-basic organic impurities behind in the organic layer.[8][12] Subsequently, basifying the aqueous layer regenerates the pure, water-insoluble amine, which can then be extracted back into an organic solvent.[12] This method is excellent for removing non-basic starting materials and byproducts.[8]

A patent for the purification of the related compound 2-amino-4-methylpyridine details a similar and effective acid-base extraction process, highlighting its industrial applicability.[13]

cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product (in Ethyl Acetate) Impurities_Org Neutral/Acidic Impurities (Remain in Organic Phase) Crude->Impurities_Org 2. Separate Layers Product_Salt Product Salt (Water-Soluble) Crude->Product_Salt 1. Add aq. HCl (Protonation) Product_Free Pure Product (Precipitates/Extracted) Product_Salt->Product_Free 3. Add aq. NaOH (Neutralization)

Caption: Workflow of Acid-Base Extraction.

Q4: Can you provide a step-by-step protocol for the acid-base extraction of this compound?

A4: Certainly. This protocol assumes your crude product is dissolved in an organic solvent immiscible with water, like ethyl acetate or dichloromethane.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[8]

  • Layer Separation: Allow the layers to separate completely. The protonated product is now in the lower aqueous layer as its hydrochloride salt. Drain the aqueous layer into a clean Erlenmeyer flask. The organic layer, containing neutral and acidic impurities, can be discarded or washed again with 1 M HCl to ensure complete extraction of the product.

  • Basification: Cool the acidic aqueous extract in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is between 9-10 (check with pH paper). Your product should precipitate out as a solid or oil.[13]

  • Product Extraction: Add a fresh portion of ethyl acetate to the flask and stir until the product redissolves into the organic layer. Transfer the mixture back to the separatory funnel, shake, and separate. Collect the organic layer.

  • Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Q5: How do I choose a suitable solvent for the recrystallization of this compound?

A5: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[14] For this compound (m.p. 98-100 °C), which has both aromatic and aliphatic character, a solvent pair system is often effective.[15]

Solvent Selection Strategy:

  • "Like Dissolves Like": Given the pyridine and benzyl groups, start with moderately polar solvents.

  • Single Solvent Screening: Test small amounts of your crude product in solvents like ethanol, isopropanol, and ethyl acetate. Heat to boiling to see if it dissolves, then cool to see if crystals form.

  • Solvent Pair Method: This is often the most successful approach.[16]

    • Dissolve your compound in a minimal amount of a "good" solvent (one it's very soluble in) at an elevated temperature.

    • Slowly add a "bad" solvent (an anti-solvent it's poorly soluble in) dropwise until the solution becomes cloudy (the saturation point).

    • Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Common Solvent PairsRationale
Ethanol / Water Good for moderately polar compounds. Dissolve in hot ethanol, add hot water as the anti-solvent.[14]
Hexanes / Ethyl Acetate A very common and effective pair for a wide range of polarities.[14][17]
Dichloromethane / Hexanes Good for compounds that are highly soluble in chlorinated solvents.[18]

Q6: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A6: "Oiling out" is a common problem where the compound separates as a liquid instead of a solid.[7] This often happens when the solution is too saturated or cooled too quickly.

Caption: Troubleshooting "Oiling Out" in Recrystallization.

Troubleshooting Steps:

  • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent and then allow it to cool slowly again.[7]

  • Slow Down Cooling: Do not place the flask directly into an ice bath. Let it cool to room temperature on the benchtop, perhaps insulated with glass wool or paper towels, to encourage slow crystal growth.[7]

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates a rough surface that can initiate nucleation.

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to act as a template for crystallization.

Q8: When is flash column chromatography the best choice for purifying this compound?

A8: Flash column chromatography is the preferred method when you need to separate your product from impurities with similar polarities that cannot be removed by extraction or recrystallization.[7] It is a preparative technique that uses air pressure to speed up solvent flow through a column of stationary phase (usually silica gel), allowing for rapid and efficient separation.[5]

Q9: How do I select an appropriate solvent system (eluent) for the column chromatography of this compound?

A9: The ideal eluent is determined using TLC. You are looking for a solvent system where your desired compound has an Rf value of approximately 0.2-0.4.[5][19]

  • Common Solvents: Mixtures of hexanes (or heptane) and ethyl acetate are excellent starting points.[5]

  • Procedure: Spot your crude mixture on a TLC plate and develop it in various ratios of hexanes/ethyl acetate (e.g., 9:1, 4:1, 1:1). The goal is to get good separation between your product spot and the impurity spots.

Q10: My compound is streaking/tailing on the silica gel column. What is causing this and how can I prevent it?

A10: Amines, being basic, often interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, tailing, or even irreversible adsorption.[20]

  • The Solution: To mitigate this, add a small amount of a competing base to your eluent. Adding 0.5-1% triethylamine (Et₃N) to the solvent mixture will neutralize the acidic sites on the silica, dramatically improving the peak shape and recovery of your amine product.[5][21] Alternatively, using a different stationary phase like alumina or amino-functionalized silica can also be effective.[19][22]

Q11: Can you provide a detailed protocol for flash column chromatography?

A11: This protocol provides a general workflow. The column size and solvent volume will depend on the amount of material being purified.

Experimental Protocol: Flash Column Chromatography

  • Prepare the Column: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5][7]

  • Pack the Column (Slurry Method): In a beaker, make a slurry of silica gel 60 (230-400 mesh) with your starting eluent (low polarity mixture, e.g., 9:1 Hexanes/EtOAc + 1% Et₃N).[5][19] Pour the slurry into the column and use gentle air pressure to pack it down, ensuring no air bubbles are trapped.[7] Add a final layer of sand on top.

  • Load the Sample (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder.[19][21] Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column. Apply pressure to begin eluting the solvent, collecting fractions in test tubes. Start with a low-polarity eluent and gradually increase the polarity (e.g., from 9:1 to 4:1 Hexanes/EtOAc) if necessary to elute your product (this is known as a gradient elution).[21]

  • Monitor Fractions: Spot each fraction on a TLC plate to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure to obtain your final, purified this compound.

References

Identifying and minimizing side products in 2-Benzylamino-4-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Benzylamino-4-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions that arise during the synthesis, focusing on the identification and minimization of side products to ensure high purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary and effective strategies for the synthesis of this compound:

  • Nucleophilic Substitution (N-Benzylation): This route involves the direct N-alkylation of 2-amino-4-methylpyridine with a benzylating agent, such as benzyl bromide or benzyl chloride, typically in the presence of a base.[1]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This modern cross-coupling method utilizes a palladium catalyst to form the C-N bond between 2-chloro-4-methylpyridine and benzylamine.[2][3] This reaction is known for its broad substrate scope and functional group tolerance.[2]

Q2: I am observing a significant amount of a higher molecular weight impurity in my N-benzylation reaction. What is it likely to be?

This is a classic issue of over-alkylation. The impurity is most likely 2-(dibenzylamino)-4-methylpyridine . The desired product, this compound, is a secondary amine and can be more nucleophilic than the starting primary amine, 2-amino-4-methylpyridine.[1] This makes it susceptible to a second benzylation, especially if there is a high local concentration of the benzylating agent or if the reaction is run for an extended period at elevated temperatures.

Q3: How can I minimize the formation of the dibenzylated side product in the N-benzylation reaction?

To favor the formation of the desired mono-benzylated product, several reaction parameters can be optimized:[1]

  • Control Stoichiometry: Use a molar excess of 2-amino-4-methylpyridine relative to the benzyl halide. This statistically favors the reaction of the benzyl halide with the more abundant primary amine.

  • Slow Addition of Benzyl Halide: Adding the benzyl halide dropwise or via a syringe pump keeps its instantaneous concentration low, reducing the likelihood of the secondary amine product reacting again.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can decrease the rate of the second alkylation more significantly than the first.

  • Choice of Base: Employ a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). Stronger bases like sodium hydride (NaH) can deprotonate the secondary amine product, making it a more potent nucleophile and increasing the rate of dibenzylation.[4]

Q4: What are the potential side products in a Buchwald-Hartwig amination approach?

While generally a high-yielding and clean reaction, the Buchwald-Hartwig amination can have some side products:

  • Hydrodehalogenation of the starting material: The 2-chloro-4-methylpyridine can be reduced to 4-methylpyridine.

  • Formation of biarylphosphine oxides: From the degradation of the phosphine ligand.

  • Products from side reactions of the base: For instance, strong bases like sodium tert-butoxide can potentially react with other functional groups in the molecule if not used under carefully controlled conditions.

Q5: How can I purify my crude this compound to remove these side products?

A multi-step purification strategy is often the most effective:

  • Acid-Base Extraction: This is a highly effective method for separating the basic desired product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The basic aminopyridine derivatives will move into the aqueous layer as their hydrochloride salts. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to a pH of 8-9, and the purified product is extracted back into an organic solvent.[5][6]

  • Flash Column Chromatography: For separating compounds with very similar polarities, such as the mono- and di-benzylated products, flash chromatography on silica gel is the most effective technique.[6][7] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used.

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system can be an excellent final step to obtain a highly pure, crystalline material.[7][8]

Troubleshooting Guides

Problem 1: Low yield in the N-benzylation of 2-amino-4-methylpyridine.
Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or adding more benzylating agent.
Poor choice of base or solvent Ensure the base is strong enough to deprotonate the amine but not so strong that it promotes side reactions. Potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is a good starting point.
Decomposition of starting materials or product Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture.
Problem 2: Multiple spots on TLC after Buchwald-Hartwig amination.
Possible Cause Suggested Solution
Inactive catalyst Use a fresh source of palladium catalyst and phosphine ligand. Ensure the reaction is set up under strictly anaerobic and anhydrous conditions, as oxygen can deactivate the catalyst.
Incorrect base The choice of base is critical in Buchwald-Hartwig reactions. Sodium tert-butoxide is a common choice, but for sensitive substrates, a weaker base like cesium carbonate or potassium phosphate may be more suitable.
Sub-optimal ligand The phosphine ligand plays a crucial role. For heteroaromatic substrates, bulky electron-rich ligands like XPhos, SPhos, or DavePhos often give good results. Consider screening a few different ligands to find the optimal one for your specific reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Benzylation

This protocol aims to minimize the formation of the dibenzylated side product.

  • To a stirred solution of 2-amino-4-methylpyridine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile (10 mL per 1 g of aminopyridine) at room temperature, add benzyl bromide (1.0 equivalent) dropwise over 30 minutes.

  • Heat the reaction mixture to 60°C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using acid-base extraction followed by flash column chromatography (Hexanes:Ethyl Acetate gradient).

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol uses a common palladium catalyst system.

  • In a glovebox, add 2-chloro-4-methylpyridine (1.0 equivalent), benzylamine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.02 equivalents), and XPhos (0.04 equivalents) to a dry reaction vessel.

  • Add anhydrous toluene (10 mL per 1 g of chloropyridine).

  • Seal the vessel and heat the reaction mixture to 100°C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and concentrate the filtrate.

  • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient).

Data Presentation

Compound Molecular Weight ( g/mol ) Typical Analytical Method
2-Amino-4-methylpyridine108.14GC-MS, ¹H NMR
2-Chloro-4-methylpyridine127.57GC-MS, ¹H NMR
Benzylamine107.15GC-MS, ¹H NMR
This compound198.26LC-MS, ¹H NMR, ¹³C NMR
2-(Dibenzylamino)-4-methylpyridine288.39LC-MS, ¹H NMR, ¹³C NMR

Visualizations

Logical Workflow for Synthesis and Purification

Synthesis and Purification Workflow cluster_synthesis Synthetic Routes cluster_purification Purification Strategy Start Starting Materials: - 2-Amino-4-methylpyridine - 2-Chloro-4-methylpyridine - Benzylating Agent/Benzylamine N_Benzylation N-Benzylation Start->N_Benzylation Route 1 Buchwald_Hartwig Buchwald-Hartwig Amination Start->Buchwald_Hartwig Route 2 Crude_Product Crude this compound N_Benzylation->Crude_Product Buchwald_Hartwig->Crude_Product Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Chromatography Flash Column Chromatography Acid_Base->Chromatography Recrystallization Recrystallization (if solid) Chromatography->Recrystallization Pure_Product Pure this compound Chromatography->Pure_Product if liquid Recrystallization->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Side Product Formation

Troubleshooting Side Products Impurity_Detected {Impurity Detected| Identify MW and Structure} Dibenzylation Side Product: 2-(Dibenzylamino)-4-methylpyridine Cause: Over-alkylation Impurity_Detected->Dibenzylation MW = 288 Unreacted_SM Side Product: Unreacted Starting Material Cause: Incomplete Reaction Impurity_Detected->Unreacted_SM MW = 108 or 127 Hydrodehalogenation Side Product: 4-Methylpyridine Cause: Reduction (Buchwald-Hartwig) Impurity_Detected->Hydrodehalogenation MW = 93 Action_Dibenzylation Action: - Use excess 2-amino-4-methylpyridine - Slow addition of benzyl halide - Lower reaction temperature Dibenzylation->Action_Dibenzylation Action_Unreacted Action: - Increase reaction time/temperature - Check reagent purity/activity Unreacted_SM->Action_Unreacted Action_Reduction Action: - Ensure inert atmosphere - Screen different ligands/bases Hydrodehalogenation->Action_Reduction

Caption: A troubleshooting guide for identifying and addressing common side products.

References

Technical Support Center: Troubleshooting the Crystallization of 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the crystallization of 2-Benzylamino-4-methylpyridine. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are working with this compound. Crystallization is a critical purification and particle engineering step, but it is often as much an art as a science. This document provides in-depth, experience-driven advice to navigate the common challenges encountered when crystallizing this compound, a solid with a reported melting point of 98-100 °C[1][2][3].

Section 1: Foundational Principles of Crystallization

A successful crystallization hinges on the controlled transition from a disordered state (solution) to a highly ordered solid-state (crystal). This process is governed by two primary stages: nucleation and crystal growth. Understanding this relationship is the first step in troubleshooting.

  • Supersaturation : This is the essential driving force for crystallization. A solution becomes supersaturated when it contains more dissolved solute than it can theoretically hold at a given temperature. This is typically achieved by dissolving the compound in a suitable solvent at an elevated temperature and then cooling it.

  • Nucleation : This is the initial formation of tiny, stable crystalline aggregates (nuclei) from the supersaturated solution. This step can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth : Once nuclei are formed, solute molecules deposit onto the existing crystal lattice, causing the crystals to grow in size.

The balance between nucleation and growth is critical. Rapid nucleation with slow growth leads to many small crystals, while slow nucleation with faster growth results in fewer, larger crystals. The goal is to control these rates to achieve the desired crystal size, shape, and purity.[4][5]

cluster_0 The Crystallization Process A Solute in Hot Solvent (Undersaturated Solution) B Cooling / Solvent Evaporation (Creates Supersaturation) A->B Driving Force C Nucleation (Formation of Crystal Seeds) B->C Initiation D Crystal Growth (Deposition onto Lattice) C->D Propagation E Isolation (Filtration & Drying) D->E Completion

Caption: A simplified workflow of the solution crystallization process.

Section 2: Pre-Crystallization Checklist: Setting the Stage for Success

Before attempting crystallization, ensuring the fundamentals are in place can prevent many common issues.

  • Purity of Starting Material: Crystallization is a purification technique, but it is most effective when the starting material is reasonably pure. High levels of impurities can inhibit nucleation, lead to "oiling out," or become incorporated into the crystal lattice, reducing final product purity.[6][7][8] If the crude this compound is heavily contaminated, consider a preliminary purification step like column chromatography or an acid-base extraction.

  • Solvent Selection: The choice of solvent is the most critical factor in a successful crystallization.[9][10] An ideal solvent should:

    • Dissolve the compound well at high temperatures but poorly at low temperatures.

    • Not react with the compound.

    • Be easily removable from the crystals (i.e., have a relatively low boiling point).

    • Possess a boiling point lower than the melting point of the compound (98-100 °C) to avoid melting or "oiling out."

Table 1: Properties of Common Laboratory Solvents

SolventBoiling Point (°C)Polarity IndexNotes
Non-Polar
Heptane980.1Good for precipitating polar compounds.
Toluene1112.4High boiling point, may pose removal challenges.
Intermediate Polarity
Diethyl Ether352.8Very volatile, good as an "anti-solvent."
Ethyl Acetate774.4A versatile solvent for many organic compounds.
Isopropanol (IPA)823.9Good general-purpose solvent.
Acetone565.1High solvency power, can be difficult to crystallize from.
Polar
Ethanol784.3Often used in mixed-solvent systems with water.
Methanol655.1High solvency, similar to acetone.
Water10010.2Unlikely to be a good single solvent for this compound.

Section 3: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common problems encountered during the crystallization of this compound.

Q1: I've dissolved my compound in hot solvent and allowed it to cool, but no crystals have formed. What should I do?

This is a very common issue, typically arising from two main causes: using too much solvent or the solution being perfectly clear of nucleation sites.

Causality: The solution is likely not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.[11]

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic imperfections on the glass provide a surface for nucleation to begin.[12]

  • Add a Seed Crystal: If you have a previous pure batch, add a single tiny crystal to the solution. This provides a perfect template for crystal growth, bypassing the primary nucleation step.[11]

  • Reduce Solvent Volume: If scratching or seeding fails, you have likely used too much solvent.[11][12] Gently heat the solution to evaporate a portion of the solvent (e.g., 10-20% of the volume) and then allow it to cool again.

  • Try Shock Cooling: Place the flask in an ice-water bath for 10-15 minutes. The rapid decrease in temperature will dramatically increase supersaturation and can force nucleation. Be aware that this can sometimes lead to the formation of very small crystals.[11][13]

Q2: My compound is separating as an oil, not a solid. How can I fix this?

"Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of an impure mixture).[11][12] Given the 98-100 °C melting point of this compound, this is a significant risk if using high-boiling point solvents.

Causality: The compound's solubility is exceeded, but the thermal energy of the system is too high for an ordered lattice to form. This is often exacerbated by impurities, which depress the melting point.[12]

Troubleshooting Steps:

  • Reheat and Dilute: Place the flask back on the heat source until the oil redissolves completely. Add a small amount of additional solvent (10-15%) to lower the saturation point.[12]

  • Slow Down the Cooling: Allow the flask to cool as slowly as possible. Insulate the flask by placing it on a wooden block or wrapping it in glass wool. Very slow cooling is the most effective way to encourage crystal formation over oiling.[11]

  • Lower the Crystallization Temperature: Try a solvent with a lower boiling point. For example, if you are using toluene (BP 111°C), switch to ethyl acetate (BP 77°C) or isopropanol (BP 82°C).

  • Use a Mixed Solvent System: If the oil persists, try dissolving the compound in a small amount of a "good" solvent (like ethanol or acetone) and then slowly adding a "poor" solvent (an "anti-solvent" like heptane or water) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then cool slowly.

Q3: My crystallization worked, but the yield is very low. How can I improve it?

There is often a trade-off between purity and yield. Using a large excess of solvent can result in very pure crystals but will leave a significant amount of product dissolved in the mother liquor.

Causality: The concentration of the solute in the cold mother liquor is still significant, or filtration occurred before crystallization was complete.

Troubleshooting Steps:

  • Cool for Longer/Colder: Ensure the solution has been given ample time to crystallize at a low temperature. Cooling the flask in an ice bath for an additional 30 minutes after it has reached room temperature can significantly increase the yield.

  • Recover a Second Crop: Do not discard the mother liquor (the liquid filtered off the crystals). Concentrate this solution by evaporating a significant portion of the solvent (e.g., 50-70%) and cool it again. This will produce a "second crop" of crystals, which may be of slightly lower purity but will substantially improve the overall yield.[12]

  • Optimize Solvent Volume: In subsequent attempts, methodically reduce the amount of solvent used. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[12]

Q4: I suspect I have a polymorphism issue. How can I control the crystal form?

Polymorphism is the ability of a compound to exist in multiple different crystal forms.[14] These polymorphs can have different physical properties, including solubility, stability, and bioavailability, making control of the polymorphic form critical in pharmaceutical development.[15][16][17]

Causality: Different crystal packing arrangements (polymorphs) can be thermodynamically or kinetically favored under different conditions. Key variables include the solvent used, the cooling rate, and the presence of impurities.[14][18]

Troubleshooting Steps:

  • Systematic Solvent Screening: Crystallize the compound from a wide range of solvents with different polarities (e.g., ethyl acetate, isopropanol, acetonitrile, toluene). Each solvent can favor a different polymorph.

  • Vary the Cooling Rate: Perform crystallizations with both very slow cooling and rapid cooling. The kinetically favored polymorph often appears with rapid cooling, while the thermodynamically stable form is more likely with slow cooling.

  • Analyze the Crystals: Use analytical techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to characterize the crystal form obtained under each condition.

Section 4: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient testing of multiple solvents to find the ideal crystallization conditions.

  • Place approximately 20-30 mg of this compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. Note any solvents that dissolve the compound readily at room temperature; these are poor choices for crystallization.

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tubes from the heat and allow them to cool slowly to room temperature.

  • Observe the results. The best solvents will be those that show no solubility at room temperature but complete solubility when hot, and which produce good-quality crystals upon cooling.

  • If single solvents fail, try pairs. Dissolve the compound in a minimum of a good solvent (e.g., ethanol) and add a poor solvent (e.g., water or heptane) dropwise while hot until turbidity persists, then clarify with a final drop of the good solvent before cooling.

cluster_1 General Troubleshooting Workflow Start Dissolve Compound in Hot Solvent & Cool Q1 Crystals Form? Start->Q1 A1 Isolate & Dry Crystals Q1->A1 Yes Q2 Is it an Oil? Q1->Q2 No A2 Troubleshoot 'Oiling Out' (See Q2) Q2->A2 Yes A3 Induce Nucleation (Scratch / Seed) Q2->A3 No Q3 Still No Crystals? A3->Q3 Q3->A1 No A4 Reduce Solvent Volume & Re-cool Q3->A4 Yes

Caption: A decision tree for troubleshooting common crystallization failures.

References

Improving the stability of 2-Benzylamino-4-methylpyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 2-Benzylamino-4-methylpyridine (CAS: 13021-71-1). This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Our goal is to provide you with the expertise and methodologies necessary to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the handling and stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by four key factors: pH, light, temperature, and the presence of atmospheric oxygen or other oxidizing agents. The molecule possesses several reactive sites: the basic pyridine nitrogen, the secondary amine of the benzylamino group, and the aromatic rings, which can be susceptible to specific environmental stresses. Pyridine and its derivatives are generally stable aromatic compounds; however, the exocyclic amino group introduces a potential point of oxidative vulnerability.[1][2]

Q2: My solution of this compound has developed a yellow or brownish tint. What is the likely cause?

A2: A color change in your solution is a common indicator of degradation, most frequently due to oxidation. The secondary amine (-NH-) in the benzylamino moiety is susceptible to oxidation, which can lead to the formation of colored impurities, such as nitro or nitroso compounds, or other complex conjugated systems. This process can be accelerated by exposure to air (oxygen), light (photochemical oxidation), and elevated temperatures. To mitigate this, it is crucial to handle the compound and its solutions under controlled conditions.[3]

Q3: What is the optimal pH range for preparing and storing aqueous solutions of this compound?

A3: The optimal pH is a balance between solubility and stability. As a pyridine derivative, this compound is a weak base.[1]

  • Slightly Acidic Conditions (pH 4-6): In this range, the pyridine nitrogen is likely to be protonated, forming a pyridinium salt. This protonation generally increases aqueous solubility and can protect the nitrogen atom from participating in certain degradation reactions like N-oxidation.

  • Neutral to Alkaline Conditions (pH > 7): Under neutral or basic conditions, the pyridine nitrogen is deprotonated. While the compound may still be soluble in organic co-solvents, the free basic nitrogen can be more susceptible to oxidation. Furthermore, strongly alkaline conditions can promote other degradation pathways.

For most applications requiring aqueous buffers, we recommend starting with a buffer in the pH 5.0 to 6.5 range . However, the ideal pH should be determined empirically for your specific experimental system through a forced degradation study.[4]

Q4: How should I properly prepare and store a stock solution of this compound?

A4: Proper storage is critical to maintaining the integrity of your compound.

  • Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, ethanol, acetonitrile) for initial stock preparation. For aqueous experiments, dilute the stock solution into your buffer of choice immediately before use.

  • Container: Use amber glass vials or tubes to protect the solution from light.

  • Atmosphere: For long-term storage, purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.[5]

  • Temperature: Store stock solutions at -20°C or -80°C. Aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q5: I suspect my compound has degraded. How can I confirm this and potentially identify the degradation products?

A5: Analytical chemistry techniques are essential for confirming degradation.[6] A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC), is the gold standard.

  • Develop an HPLC Method: A reverse-phase C18 column is generally suitable for pyridine derivatives.[6] Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

  • Analyze Samples: Inject a freshly prepared "time-zero" sample and compare its chromatogram to that of your aged or suspect sample. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

  • Identify Degradants: Couple the HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weights of the degradation products, allowing you to propose their structures and elucidate the degradation pathway.[7][8]

Troubleshooting Guide
IssuePossible Cause(s)Recommended Action(s)
Variable or non-reproducible experimental results. Degradation of the compound in solution, leading to a lower effective concentration.1. Prepare fresh solutions from solid material for each experiment. 2. Perform a stability check of the compound in your experimental buffer using HPLC. 3. Review storage conditions of both solid and solution stocks.[3]
Appearance of unexpected peaks in HPLC/LC-MS analysis. 1. Contamination of solvent or buffer. 2. Degradation of the compound.1. Analyze a solvent/buffer blank to rule out contamination. 2. Compare the chromatogram to a reference standard or a freshly prepared sample. 3. Use LC-MS to identify the mass of the unknown peaks and compare them to potential degradation products.[6]
Low assay or purity results for a newly prepared solution. 1. Inaccurate weighing of the solid. 2. Incomplete dissolution of the compound. 3. Rapid degradation upon dissolution.1. Verify balance calibration and re-weigh. 2. Use sonication or gentle warming to ensure complete dissolution. 3. Immediately analyze the solution after preparation. If degradation is suspected, prepare the solution in a pre-chilled solvent and keep it on ice.
Experimental Protocols
Protocol 1: Workflow for Investigating Solution Stability (Forced Degradation)

Forced degradation, or stress testing, is a systematic way to identify the likely degradation pathways of a drug substance.[9] This protocol provides a framework for evaluating the stability of this compound under various stress conditions.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 40°C) cluster_analysis Analysis Start Prepare 1 mg/mL Stock Solution (e.g., in Acetonitrile) Dilute Dilute Stock into Stress Conditions (Final Conc: ~50 µg/mL) Start->Dilute Acid Acidic 0.1 M HCl Base Basic 0.1 M NaOH Oxidative Oxidative 3% H₂O₂ Neutral Neutral DI Water Photolytic Photolytic Expose to light (ICH Q1B) Sampling Sample at Time Points (e.g., 0, 2, 8, 24 hrs) Acid->Sampling Base->Sampling Oxidative->Sampling Neutral->Sampling Photolytic->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Neutralize->HPLC Data Calculate % Degradation & Identify Degradants HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., HPLC-grade acetonitrile).

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of approximately 50 µg/mL in the stress medium. Include a control sample diluted in the mobile phase.

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Neutral: Purified Water (e.g., Milli-Q)

    • Thermal: Incubate a sample in neutral solution at 60°C.

    • Photolytic: Expose a solution to light according to ICH Q1B guidelines, alongside a control sample protected from light.[4][10]

  • Incubation: Store the vials for the acidic, basic, oxidative, and neutral conditions at a controlled temperature (e.g., 40°C), protected from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours).

  • Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples using a validated stability-indicating HPLC-UV method.[6]

    • Calculate the percentage of degradation by comparing the parent peak area at each time point to the time-zero sample.

    • Analyze key samples by LC-MS to obtain mass information for any significant degradation products.

Potential Degradation Pathways

Based on the chemical structure, two primary degradation pathways are anticipated: oxidation and hydrolysis.

Degradation_Pathways cluster_oxidation Oxidation (e.g., H₂O₂) cluster_hydrolysis Hydrolysis (Extreme pH) Parent This compound (Parent Compound) N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide N-Oxidation Amine_Ox Oxidized Amine Products Parent->Amine_Ox -NH- Oxidation Cleavage 2-Amino-4-methylpyridine + Benzyl Alcohol/Aldehyde Parent->Cleavage C-N Bond Cleavage

Caption: Potential degradation pathways for this compound.

References

Overcoming solubility challenges with 2-Benzylamino-4-methylpyridine in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Benzylamino-4-methylpyridine

A Guide to Overcoming Solubility Challenges in Biological Assays

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the solubility challenges associated with this compound in your biological research. Our goal is to ensure you achieve accurate, reproducible results by maintaining compound integrity and concentration throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

This compound is a solid organic compound with the molecular formula C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol [1][2]. Its structure contains a pyridine ring, which is generally water-miscible, but also features a nonpolar benzyl group. This benzyl group, combined with the methyl group, gives the molecule a significantly hydrophobic character, as indicated by its predicted partition coefficient (XLogP3) of approximately 3.08[2]. This high value suggests a strong preference for fatty, nonpolar environments over aqueous ones, leading to its poor solubility in water and standard biological buffers like PBS.

Q2: What is the best starting solvent for creating a stock solution?

For initial solubilization, 100% Dimethyl Sulfoxide (DMSO) is the universally recommended solvent.[3] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[4] It is crucial, however, to ensure the compound fully dissolves in DMSO before proceeding to further dilutions. If solubility in DMSO is limited, Dimethylformamide (DMF) can be considered as a similar alternative.[5]

Q3: My compound precipitates when I dilute my DMSO stock into my cell culture media or assay buffer. What's happening and how can I fix it?

This is a common phenomenon known as precipitation or "crashing out." It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final, mostly aqueous, environment of your assay buffer. The rapid change in solvent polarity causes the compound to come out of solution.

To prevent this:

  • Use Stepwise Dilution: Never dilute your high-concentration DMSO stock directly into the final aqueous volume. Perform one or more intermediate dilution steps in your assay media or buffer.[6]

  • Ensure Final DMSO Concentration is Low: The final concentration of DMSO in your assay should be kept as low as possible, ideally ≤0.5%, to avoid solvent-induced artifacts or cytotoxicity.[7] Many cell lines are sensitive, and a final concentration of ≤0.1% is even safer.[8]

  • Dilute Directly into Media with Proteins: Whenever possible, perform the final dilution step directly into media containing serum or proteins (like BSA). These macromolecules can act as carriers, helping to chaperone the hydrophobic compound and keep it in solution.[9]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

This is cell-line dependent. As a general rule, most robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[7] However, primary cells and more sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[7][8] It is imperative to run a vehicle control—an experiment where cells are treated with the same final concentration of DMSO used in your compound dilutions—to ensure that the observed effects are from your compound and not the solvent.[6]

Troubleshooting Guide: From Inconsistent Data to Clear Results

Problem Probable Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible assay results. The actual concentration of the compound is lower than calculated due to precipitation in the stock solution or during dilution.1. Visually Inspect: Before each use, warm your DMSO stock to room temperature and vortex. Visually inspect for any precipitate against a light source.2. Prepare Fresh Dilutions: Avoid using working dilutions that are more than a few hours old. Prepare them fresh from the stock for each experiment.3. Optimize Dilution Protocol: Implement the stepwise dilution protocol described below to minimize precipitation.[6]
Compound will not fully dissolve in 100% DMSO. The desired concentration exceeds the compound's solubility limit in DMSO.1. Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.2. Sonication: Use a bath sonicator to provide mechanical energy to break up the solid solute.3. Reduce Stock Concentration: If the above fails, you must prepare a lower concentration stock solution.4. Try an Alternative Solvent: Consider using DMF as an alternative primary solvent.[5]
Precipitation is visible in the wells of the assay plate. The compound's aqueous solubility limit was exceeded in the final assay medium.1. Lower the Final Concentration: The simplest solution is to reduce the highest concentration of the compound being tested.2. Use Co-solvents: Prepare the working solution in a medium containing a biocompatible co-solvent like PEG400 or a surfactant like Tween® 80 (final concentration typically 0.1-1%).[6][10]3. Utilize pH Modification: Since this compound is a basic compound, its solubility can be dramatically increased by lowering the pH. See Protocol 3 for details.[11][12]
Cell death or morphological changes are observed in the vehicle control. The final DMSO concentration is too high for your specific cell type.1. Recalculate Dilutions: Ensure your dilution scheme results in a final DMSO concentration of ≤0.5%, or preferably ≤0.1%.[7][8]2. Run a DMSO Dose-Response Curve: Determine the IC₅₀ for DMSO on your cells to identify a safe working concentration.3. Explore DMSO Alternatives: For highly sensitive assays, consider solvents like Cyrene™, which may have lower toxicity profiles.[4][13][14]

Validated Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a standard high-concentration stock solution.

Materials:

  • This compound (MW: 198.26 g/mol )

  • 100% DMSO, sterile-filtered

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

Methodology:

  • Weigh Compound: Carefully weigh out 1.98 mg of this compound powder on a calibrated balance.

  • Transfer to Vial: Transfer the weighed powder to a sterile vial.

  • Add Solvent: Add 1.0 mL of 100% DMSO to the vial. This will yield a final concentration of 10 mM.

  • Promote Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If solids remain, place the vial in a 37°C water bath for 10 minutes, vortexing intermittently.

    • If necessary, sonicate the vial in a bath sonicator for 5-10 minutes.

  • Confirm Solubility: Visually inspect the solution to ensure it is completely clear with no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[9] Store at -20°C or -80°C.

Protocol 2: Stepwise Dilution for Cell-Based Assays

This protocol is designed to prepare working solutions for a dose-response experiment (e.g., 10 µM, 1 µM, 0.1 µM) while maintaining a final DMSO concentration of 0.1%.

G cluster_0 Step 1: Prepare Stock cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solutions (in Assay Plate) cluster_3 Vehicle Control stock 10 mM Compound in 100% DMSO intermediate 100 µL of 10 mM Stock + 900 µL Media = 1 mM Intermediate (in 10% DMSO) stock->intermediate 1:10 Dilution c1 10 µL of 1 mM Intermediate + 990 µL Media = 10 µM Final (0.1% DMSO) intermediate->c1 1:100 Dilution c2 10 µL of 100 µM Intermediate + 990 µL Media = 1 µM Final (0.1% DMSO) c1->c2 Serial Dilute in Plate (Prepare 100µM, 10µM intermediates first) c3 10 µL of 10 µM Intermediate + 990 µL Media = 0.1 µM Final (0.1% DMSO) c2->c3 vc 1 µL of 100% DMSO + 999 µL Media = 0.1% DMSO Control

Caption: Workflow for serial dilution to maintain consistent DMSO concentration.

Protocol 3: pH-Modification for Enhanced Aqueous Solubility

This advanced protocol leverages the basic nature of the pyridine nitrogens to create a more soluble salt form of the compound. This is particularly useful for in vivo studies or cell-free assays where DMSO is undesirable.

Rationale: this compound has basic nitrogen atoms. By dissolving it in a mildly acidic solution (pH < 4), these nitrogens become protonated (N → N⁺-H), forming a positively charged pyridinium salt. This ionic form is significantly more polar and thus more soluble in water.[12]

Methodology:

  • Prepare Acidic Vehicle: Prepare a sterile vehicle of 0.1 M HCl. Alternatively, use a buffer system with a low pH, such as a citrate buffer (pH 3.0).

  • Weigh Compound: Weigh the desired amount of this compound.

  • Initial Suspension: Suspend the powder in a small amount of the acidic vehicle.

  • Adjust pH and Volume: Slowly add more acidic vehicle while vortexing until the compound completely dissolves. You may need to check the pH and adjust with dropwise additions of 0.1 M HCl to ensure it remains in the acidic range where the compound is soluble.

  • Final Formulation: Once dissolved, the pH can be carefully adjusted upwards with NaOH if required by the experimental system, but be vigilant for any signs of precipitation as you approach the compound's pKa. For in vivo use, co-solvents like cyclodextrins can be added to this acidic formulation to further improve stability and bioavailability.[10][15]

Solubility Data Summary

The following table provides a qualitative summary of solvent selection for this compound based on its physicochemical properties.

SolventTypeSuitability as Primary StockSuitability in Final AssayNotes
DMSO Polar AproticExcellent Use with caution (≤0.5%) The recommended starting point for creating high-concentration stocks.[3][7]
DMF Polar AproticGood Use with caution (≤0.5%) A viable alternative if DMSO solubility is limited.[5]
Ethanol Polar ProticModerate Use with caution (≤1%) May require warming. Can be used as a co-solvent.
PBS / Water AqueousVery Poor Target Medium The compound is practically insoluble without formulation aids.
Acidified Water (pH < 4) AqueousGood Good (Assay Dependent) Protonates the compound to a more soluble salt form.[12] Excellent for reducing reliance on organic solvents.
Media + Co-Solvent (e.g., PEG400, Tween® 80) Aqueous FormulationNot applicable Good Co-solvents and surfactants can be added to the final assay media to help maintain solubility.[6][10]

Decision Workflow for Solubilization

G start Start: Need to solubilize This compound prep_dmso Prepare 10-20 mM Stock in 100% DMSO (Protocol 1) start->prep_dmso q_dmso Is the stock solution clear? prep_dmso->q_dmso dilute Dilute stepwise into aqueous assay buffer (Protocol 2) q_dmso->dilute Yes troubleshoot_dmso Troubleshoot Stock: 1. Warm to 37°C 2. Sonicate 3. Lower stock concentration 4. Try DMF q_dmso->troubleshoot_dmso No q_precip Does it precipitate upon dilution? dilute->q_precip success Success! Proceed with assay. Remember vehicle control. q_precip->success No troubleshoot_precip Troubleshoot Dilution: 1. Lower final compound concentration 2. Add co-solvent (PEG400, Tween) 3. Try pH modification (Protocol 3) q_precip->troubleshoot_precip Yes troubleshoot_dmso->prep_dmso Re-attempt troubleshoot_precip->dilute Re-attempt with new method

References

Technical Support Center: Scaling Up the Synthesis of 2-Benzylamino-4-methylpyridine for Pilot Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-Benzylamino-4-methylpyridine. This document is designed for researchers, chemists, and process development professionals. It provides not just a protocol, but a strategic guide to navigate the challenges of transitioning this synthesis from bench-scale to pilot-scale production. We will delve into the mechanistic reasoning behind procedural choices, troubleshoot common issues, and answer frequently asked questions to ensure a robust, scalable, and successful synthesis campaign.

Strategic Overview: Synthesis Route Selection

The synthesis of this compound is most commonly achieved via a carbon-nitrogen (C-N) bond formation reaction. Two primary, robust methods are considered for scale-up:

  • Method A: Palladium-Catalyzed Buchwald-Hartwig Amination: A modern, versatile, and highly efficient method utilizing a palladium catalyst and a phosphine ligand to couple 2-chloro-4-methylpyridine with benzylamine. This is often the preferred route for its high functional group tolerance and typically high yields under optimized conditions.

  • Method B: Classical Nucleophilic Aromatic Substitution (SNAr): A traditional, catalyst-free approach involving the direct condensation of 2-aminopyridine (or a derivative) with a benzylating agent under basic, high-temperature conditions. While older, this method's simplicity and low cost can be advantageous at scale.

This guide will focus primarily on the Buchwald-Hartwig approach due to its broader applicability and control, while also providing the classical method as a viable alternative.

Experimental Workflow & Key Parameters

The successful scale-up of this synthesis hinges on careful control of key parameters throughout the workflow. The process can be visualized as follows:

G cluster_prep Phase 1: Preparation & Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Isolation cluster_purification Phase 4: Final Purification p1 Reagent Purity Check & Drying p2 Inert Atmosphere Setup (Nitrogen/Argon Purge) p1->p2 Crucial for Pd-catalysis r1 Charge Reactor: - 2-Chloro-4-methylpyridine - Base (e.g., NaOtBu) - Pd-Catalyst/Ligand p2->r1 r2 Add Solvent & Benzylamine r1->r2 r3 Controlled Heating & Agitation (Monitor Temperature & Mixing) r2->r3 r4 Reaction Monitoring (TLC/LC-MS) r3->r4 w1 Cooling & Quenching r4->w1 w2 Filtration of Palladium Residues w1->w2 w3 Aqueous Wash / Extraction (Acid/Base Purification) w2->w3 w4 Solvent Removal w3->w4 f1 Crude Product Analysis w4->f1 f2 Column Chromatography (If necessary) f1->f2 f3 Recrystallization f2->f3 f4 Drying & Final QC f3->f4

Caption: End-to-end workflow for this compound synthesis.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (100 g Scale)

This protocol is optimized for high yield and purity, leveraging modern cross-coupling technology. The use of a pre-catalyst is recommended for consistency and ease of handling.[1]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Chloro-4-methylpyridine127.57100 g0.7841.0
Benzylamine107.1592.5 g (90.5 mL)0.8621.1
Sodium tert-butoxide (NaOtBu)96.10105.8 g1.101.4
XPhos Pd G3 (Precatalyst)863.636.77 g0.007840.01 (1 mol%)
Toluene (Anhydrous, Degassed)-1.0 L--

Step-by-Step Methodology:

  • Reactor Setup: Equip a suitable jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure strictly anhydrous and oxygen-free conditions. Maintain a positive nitrogen pressure throughout the reaction.[1]

  • Charging Reagents: To the reactor, add sodium tert-butoxide (105.8 g), XPhos Pd G3 catalyst (6.77 g), and 2-chloro-4-methylpyridine (100 g).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (1.0 L) via cannula or a pump. Begin stirring to create a suspension. Add benzylamine (90.5 mL) via syringe or addition funnel.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C. The mixture will typically turn from a light suspension to a darker, more homogeneous color.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.

    • TLC System: 20% Ethyl Acetate in Hexane.

    • Expected Rf: Starting material (2-chloro-4-methylpyridine) ≈ 0.7; Product ≈ 0.4.

    • The reaction is typically complete within 8-16 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding 500 mL of water.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with toluene (2 x 100 mL).

    • Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

    • Wash the organic layer with 1 M HCl (2 x 250 mL) to extract the basic product into the aqueous phase. The product is now in the aqueous layer as the hydrochloride salt.

    • Combine the acidic aqueous layers. Cool in an ice bath and slowly add 6 M NaOH until the pH is >10. The product will precipitate as a solid or oil out of the solution.

    • Extract the product with ethyl acetate (3 x 300 mL).

    • Combine the organic extracts, wash with brine (1 x 200 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product is often a light-yellow to tan solid.

    • Recrystallize from a suitable solvent system like isopropanol/water or ethanol to yield pure this compound as a white to off-white crystalline solid.

Troubleshooting Guide & Scale-Up Considerations (Q&A)

This section addresses common problems encountered during the synthesis and scale-up of the Buchwald-Hartwig amination.

Q1: My reaction shows low or no conversion of the 2-chloro-4-methylpyridine starting material. What's wrong?

Answer: This is a frequent issue, as the C-Cl bond on an electron-deficient pyridine ring can be challenging to activate.[1] The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step.[2]

  • Potential Cause 1: Inactive Catalyst. Oxygen can irreversibly deactivate the active Pd(0) catalyst. Ensure your inert atmosphere was rigorously maintained. Use freshly opened, high-purity anhydrous solvents.

  • Solution:

    • Check Inertness: Ensure your nitrogen/argon source is pure and that the system is leak-free. For scale-up, this is critical.

    • Use a Pre-catalyst: Use a modern, air-stable pre-catalyst like XPhos Pd G3. These are designed to reliably generate the active Pd(0) species in situ, improving reproducibility.[1]

    • Increase Catalyst Loading: For a stubborn reaction, you can increase the catalyst loading from 1 mol% to 2-3 mol%.

  • Potential Cause 2: Insufficient Temperature. The activation of the C-Cl bond requires significant thermal energy.

  • Solution: Ensure your internal reaction temperature is genuinely reaching 100-110 °C. At pilot scale, differences between the jacket temperature and the internal bulk temperature can be significant. Use a calibrated internal temperature probe.

  • Potential Cause 3: Ineffective Ligand. The choice of phosphine ligand is critical for activating C-Cl bonds.

  • Solution: Bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are essential. Standard ligands like triphenylphosphine (PPh3) are generally ineffective for this transformation.[1]

Q2: I'm seeing a significant amount of 4-methylpyridine as a byproduct. What is causing this hydrodehalogenation?

Answer: You are observing hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom. This is a common side reaction in Buchwald-Hartwig aminations.[1] It occurs when competing pathways, such as reaction with trace water or β-hydride elimination from the amine, outcompete the desired C-N reductive elimination.

  • Potential Cause 1: Presence of Water. Water can protonate the palladium-amido intermediate or interfere in other stages of the catalytic cycle.

  • Solution: Use scrupulously dried reagents and anhydrous solvents. Ensure the base (NaOtBu) is of high purity and has not absorbed atmospheric moisture.

  • Potential Cause 2: Base Quality. Low-quality sodium tert-butoxide can contain residual sodium hydroxide or moisture, which can promote side reactions.

  • Solution: Use high-purity NaOtBu from a reputable supplier. Store it in a desiccator and handle it quickly in the air.

  • Potential Cause 3: Amine Stoichiometry.

  • Solution: Using a slight excess of the benzylamine (1.1-1.2 equivalents) can help push the equilibrium towards the desired C-N coupling pathway and minimize hydrodehalogenation.[1]

Q3: My reaction mixture is turning into a thick, unstirrable slurry upon scale-up. How can I manage this?

Answer: This is a classic scale-up challenge related to mass transfer and solubility. The inorganic base (NaOtBu) and the resulting sodium chloride byproduct are insoluble in toluene.

  • Solution 1: Increase Solvent Volume. The most direct solution is to increase the solvent ratio (e.g., from 10 mL/g to 15-20 mL/g of the limiting reagent). This will keep the solids more mobile but reduces reactor throughput.

  • Solution 2: Improve Agitation. Switch from a magnetic stir bar (lab scale) to a powerful overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) for pilot scale. This ensures efficient mixing and heat transfer.

  • Solution 3: Consider an Alternative Solvent. While toluene is standard, solvents like dioxane or CPME (cyclopentyl methyl ether) might offer different solubility profiles for the intermediates and salts. However, any solvent change would require re-optimization of the reaction conditions.

G cluster_solutions n1 Low Conversion? n2 Check Inert Atmosphere n1->n2 Yes n3 Increase Temperature n1->n3 Yes n4 Increase Catalyst Loading n1->n4 Yes n5 Use More Active Ligand/Precatalyst n1->n5 Yes s1 Purge system thoroughly. Use air-stable precatalyst. n2->s1 s2 Confirm internal temp is 100-110°C n3->s2 s3 Increase from 1 to 2 mol% n4->s3 s4 Use XPhos or RuPhos n5->s4

Caption: Troubleshooting Decision Tree for Low Conversion.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this reaction at pilot scale?

A:

  • Sodium tert-butoxide (NaOtBu): This is a flammable solid and a strong base. It reacts exothermically with water. Handle in an inert atmosphere glovebox if possible, or in a well-ventilated hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3]

  • Benzylamine: This is a corrosive liquid that can cause severe skin burns and eye damage.[3] It is also combustible. Always handle it in a fume hood with proper PPE.[3]

  • Toluene: This is a flammable solvent with associated health risks. Ensure the reactor is properly grounded to prevent static discharge and that all electrical equipment is intrinsically safe.

  • Pressure Management: The reaction is run at atmospheric pressure under nitrogen, but the reactor should be equipped with a pressure relief system as a standard safety measure.

Q: Can I use a different base, like K2CO3 or Cs2CO3?

A: While weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be used, they are generally less effective for activating C-Cl bonds.[1] They typically require higher temperatures, longer reaction times, and potentially more active (and expensive) catalyst systems. For scaling up this specific reaction, the robustness and proven efficacy of NaOtBu make it the preferred choice unless the substrate has a specific base-sensitivity issue.

Q: How do I handle the palladium waste generated from the reaction?

A: Palladium is a precious metal and an environmental hazard, so it must be recovered and disposed of properly. The Celite® filter cake from the workup will contain the bulk of the palladium. This solid waste should be collected in a designated, labeled container. Consult your institution's environmental health and safety (EHS) office for specific procedures. Often, this material is sent to a specialized company for palladium reclamation.

Q: My final product has a persistent yellow color. How can I get a pure white solid?

A: A yellow tint often indicates the presence of trace impurities, possibly from residual palladium or minor side products.

  • Activated Carbon Treatment: Before the final recrystallization, you can dissolve the crude product in a suitable solvent (like ethanol) and stir it with a small amount of activated carbon (charcoal) for 15-30 minutes at a slightly elevated temperature. Filter the hot solution through Celite® to remove the carbon, then proceed with the recrystallization. This is very effective at removing color impurities.

  • Optimize Recrystallization: Ensure you are using the correct solvent ratio for recrystallization. Allowing the solution to cool slowly will form larger, purer crystals, which tend to exclude impurities more effectively than rapid precipitation.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 2-Benzylamino-4-methylpyridine: An Orthogonal Approach Using HPLC and qNMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the chemical purity of a starting material or intermediate like 2-Benzylamino-4-methylpyridine is not a mere specification—it is the foundation upon which reliable, reproducible, and meaningful results are built. Impurities, even in minute quantities, can drastically alter reaction kinetics, introduce unforeseen byproducts, and confound biological assays, ultimately compromising the integrity of the research.[1][2] Therefore, the rigorous validation of compound purity is a non-negotiable aspect of quality control in both academic and industrial settings.

This guide presents a comprehensive comparison of two powerful, yet fundamentally different, analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While HPLC is a cornerstone for separation and relative quantification, qNMR has emerged as a primary method for direct purity determination.[3] We will delve into the causality behind the experimental choices for each method, present detailed protocols, and demonstrate how their synergistic use forms a self-validating system for purity analysis, aligned with the principles of analytical procedure validation outlined by the International Conference on Harmonisation (ICH).[4][5]

Part 1: High-Performance Liquid Chromatography (HPLC) - The Standard for Impurity Profiling

HPLC is a pillar of analytical chemistry, prized for its exceptional resolving power and sensitivity in separating a primary compound from its structurally similar impurities.[1][2] For a molecule like this compound, a substituted pyridine, reversed-phase HPLC (RP-HPLC) is the most widely adopted method.[2] The separation is governed by the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer, allowing for effective separation.

Causality in HPLC Method Development

The choice of a C18 column is deliberate; its long alkyl chains provide a highly nonpolar surface, ideal for retaining aromatic compounds like this compound through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is selected to ensure sharp peak shapes and optimal resolution.[2] Acetonitrile serves as the organic modifier, controlling the elution strength. Phosphoric acid is added to protonate any free silanol groups on the silica-based stationary phase, which prevents peak tailing, and to maintain a consistent pH, ensuring reproducible retention times. The gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, allows for the effective separation of impurities with a wide range of polarities.[2]

Experimental Protocol: RP-HPLC Purity of this compound

This protocol is designed as a robust starting point, and validation should be performed according to ICH Q2(R2) guidelines.[4][5]

  • Instrumentation : An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector is required.[2]

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size.[2]

    • Mobile Phase A : 0.1% Phosphoric Acid in Water.[2]

    • Mobile Phase B : Acetonitrile.[2]

    • Gradient Elution :

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

    • Flow Rate : 1.0 mL/min.[2]

    • Column Temperature : 30 °C.[2]

    • Detection Wavelength : 254 nm.[6]

    • Injection Volume : 10 µL.[2]

  • Sample Preparation :

    • Diluent : 50:50 mixture of Acetonitrile and Water.

    • Sample Solution (1 mg/mL) : Accurately weigh approximately 10 mg of the this compound batch to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability :

    • Before analysis, inject a standard solution five times.

    • The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.[4]

    • The tailing factor for the main peak should be between 0.8 and 1.5.[2]

    • The theoretical plates should be ≥ 2000.[2]

  • Analysis :

    • Inject the sample solution and record the chromatogram for 30 minutes.

    • Calculate the percentage purity using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Data Presentation: HPLC Analysis of Two Batches

To illustrate the method's utility, two hypothetical batches of this compound were analyzed.

ParameterBatch A (High Purity)Batch B (Lower Purity)
Appearance White Crystalline SolidOff-white Solid
Retention Time (Main Peak) 15.2 min15.2 min
Peak Area (Main Peak) 4,567,8904,410,980
Total Peak Area 4,589,7504,500,120
Calculated Purity (%) 99.52% 98.02%
Impurity 1 (RT 12.5 min) 0.15%0.85%
Impurity 2 (RT 18.1 min) 0.33%1.13%

The data clearly demonstrates that HPLC can effectively distinguish between batches of varying purity, quantifying individual impurities.

Visualization: HPLC Purity Validation Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Weigh Sample & Dissolve in Diluent inject Inject into HPLC System prep->inject separate Gradient Elution (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report report calculate->report Final Report

Caption: Logical workflow for HPLC purity determination.

Part 2: Quantitative NMR (qNMR) - A Primary Method for Absolute Purity

While HPLC provides a relative purity based on UV response, quantitative NMR (qNMR) offers a direct, absolute measure of purity without the need for a chemically identical reference standard.[3][7] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3][8] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard of known purity, the purity of the analyte can be calculated directly.[9]

Causality in qNMR Experimental Design

The success of a qNMR experiment hinges on several critical choices.

  • Internal Standard Selection : The internal standard must be stable, non-reactive with the analyte, have a known purity, and possess signals that do not overlap with any analyte or solvent signals.[8] Maleic acid is often a good choice as its olefinic protons typically appear in a clear region of the spectrum.

  • Solvent : DMSO-d6 is a common choice due to its excellent solvating power for a wide range of organic compounds.[10]

  • Relaxation Delay (d1) : This is arguably the most critical parameter for accurate quantification. The delay must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard).[3] A sufficiently long delay (e.g., 30-60 seconds) ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the resulting signal intensity is truly proportional to the number of nuclei.[3] Insufficient relaxation is a common source of error, leading to an underestimation of purity.

Experimental Protocol: ¹H qNMR Purity of this compound
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[8][10]

  • Sample Preparation :

    • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial. Record the weight (Wanalyte).

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial. Record the weight (Wstd).

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition :

    • Pulse Program : Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[3]

    • Relaxation Delay (d1) : ≥ 30 seconds (or 5x the longest T₁).[3]

    • Number of Scans (ns) : 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[3]

    • Acquisition Time (aq) : ≥ 3 seconds.[3]

  • Data Processing and Purity Calculation :

    • Apply Fourier transform, phase correction, and baseline correction to the FID.

    • Carefully integrate a well-resolved, characteristic signal of the analyte (Ianalyte) and a signal from the internal standard (Istd).

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (Wstd / Wanalyte) * Pstd

    Where:

    • I : Integral value of the signal

    • N : Number of protons for the integrated signal

    • MW : Molecular weight

    • W : Weight

    • Pstd : Purity of the internal standard

Data Presentation: qNMR Analysis Data
ParameterThis compound (Analyte)Maleic Acid (Internal Standard)
Weight (W) 20.15 mg10.05 mg
Molecular Weight (MW) 198.26 g/mol 116.07 g/mol
Signal Integrated Aromatic protons (e.g., doublet)Olefinic protons (singlet)
Number of Protons (N) 22
Integral Value (I) 1.000.52
Purity of Standard (Pstd) -99.9%
Calculated Purity (%) 99.45% -

This direct measurement provides a highly accurate purity value for the bulk material.[3]

Visualization: qNMR Purity Validation Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing weigh Accurately Weigh: 1. Analyte 2. Internal Standard dissolve Dissolve Mixture in Deuterated Solvent weigh->dissolve acquire Acquire Spectrum (Long Relaxation Delay) dissolve->acquire process Process FID (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity (qNMR Formula) integrate->calculate report report calculate->report Final Report

Caption: Logical workflow for qNMR purity determination.

Part 3: An Orthogonal, Self-Validating Approach

Neither HPLC nor qNMR alone tells the complete story. Their true power lies in their orthogonal—or complementary—nature.[11] An analytical result is considered highly trustworthy when two fundamentally different methods yield concordant results.

Comparative Analysis: HPLC vs. qNMR
FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Physical separation based on partitioningSpectroscopic measurement of nuclear spins
Quantification Relative (based on UV response of impurities vs. main peak)Absolute/Direct (stoichiometric)[3]
Reference Standard Requires identical standard for absolute quantificationRequires a non-identical, certified internal standard[7]
Sensitivity High (ppm levels for impurities)Moderate (typically >0.1%)
Information Provided Impurity profile, retention timesAbsolute purity, structural information of analyte and impurities[3]
Method Development Can be time-consuming (gradient, mobile phase optimization)Generally faster, transferable to other analytes[7]
Key Strength Excellent for detecting and quantifying trace impuritiesHigh accuracy and precision for the main component[3]
The Synergistic Power of a Dual-Technique Validation

Employing both HPLC and qNMR creates a self-validating system that provides a comprehensive and trustworthy purity assessment.

  • HPLC provides the impurity profile : It excels at detecting and quantifying low-level impurities that might be below the detection limit of NMR or have overlapping signals. A result of "99.5% by HPLC" means that 0.5% of the UV-active components are not the main compound.

  • qNMR provides the absolute purity : It quantifies the main analyte against a certified standard, accounting for non-UV active impurities (like salts or residual solvents) that HPLC might miss. A result of "99.5% by qNMR" means that 99.5% of the material by weight is the target compound.

When the purity value from HPLC (by area normalization) closely matches the absolute purity from qNMR, it provides very high confidence in the quality of the material. For instance, if HPLC shows a purity of 99.5% and qNMR confirms a purity of 99.4%, the 0.1% difference can be attributed to non-UV active, non-proton-containing impurities (e.g., inorganic salts), giving a complete picture of the sample's composition. This dual approach is strongly aligned with the science- and risk-based principles of modern analytical procedure development.[4]

Conclusion

The validation of this compound purity is most robustly achieved not by a single "best" method, but by the intelligent application of orthogonal techniques. HPLC serves as an indispensable tool for high-resolution separation and the profiling of trace impurities. Complementing this, qNMR provides a highly accurate, direct measurement of absolute purity, offering a definitive value for the bulk material and structural insights into any major impurities. By integrating the relative quantification from HPLC with the absolute quantification from qNMR, researchers and drug development professionals can establish a comprehensive, self-validating purity profile, ensuring the integrity of their work and the quality of their materials.

References

A Comparative Analysis of the Biological Activity of 2-Benzylamino-4-methylpyridine and Its Analogs as ATP-Sensitive Potassium Channel Openers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmacological research, the modulation of ion channels remains a pivotal strategy for therapeutic intervention. Among these, the ATP-sensitive potassium (K-ATP) channels have garnered significant attention due to their crucial role in regulating cellular excitability in various tissues, including vascular smooth muscle and pancreatic β-cells. This guide provides a comprehensive comparison of the biological activity of 2-Benzylamino-4-methylpyridine and its structural analogs, elucidating their shared mechanism of action as K-ATP channel openers and exploring the structure-activity relationships that govern their potency and physiological effects. This analysis is supported by established experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.

The Central Role of ATP-Sensitive Potassium (K-ATP) Channels

ATP-sensitive potassium channels are hetero-octameric protein complexes that couple the metabolic state of a cell to its electrical activity.[1] These channels are found in a variety of cell types, including those in the pancreas, heart, and smooth muscle.[1][2] In their resting state, when intracellular ATP levels are high, these channels remain closed. However, under conditions of metabolic stress where the ATP/ADP ratio decreases, the channels open, allowing potassium ions (K+) to flow out of the cell.[3][4][5] This efflux of positive ions leads to hyperpolarization of the cell membrane, making it less excitable.

This fundamental mechanism has profound physiological consequences:

  • In Vascular Smooth Muscle: Hyperpolarization leads to the closure of voltage-gated calcium channels, reducing the influx of calcium ions (Ca2+). The resulting decrease in intracellular calcium concentration causes relaxation of the smooth muscle, leading to vasodilation and a subsequent drop in blood pressure.[6]

  • In Pancreatic β-Cells: The opening of K-ATP channels prevents the depolarization necessary for insulin secretion.[7] This makes K-ATP channel openers effective inhibitors of insulin release.[7]

This compound and its Analogs: A Class of K-ATP Channel Openers

This compound belongs to a chemical class that exhibits K-ATP channel opening activity, positioning it and its analogs as potential therapeutic agents, particularly for conditions like hypertension. The biological activity of these compounds is intrinsically linked to their ability to interact with and stabilize the open state of the K-ATP channel.

To understand the comparative efficacy of these molecules, we will examine their performance against well-characterized K-ATP channel openers such as Pinacidil, Cromakalim, Diazoxide, and Minoxidil. These compounds, while structurally diverse, all converge on the same molecular target and provide a valuable benchmark for assessing novel analogs.[1][8][9]

Comparative Biological Activity: Experimental Evidence

The primary biological activities associated with this compound and its analogs are vasorelaxation and inhibition of insulin secretion. The following sections present a comparative analysis based on typical experimental data.

Vasorelaxant Activity

The ability of a compound to induce vasodilation is a direct functional measure of its K-ATP channel opening activity in vascular smooth muscle. This is typically quantified by determining the concentration of the compound required to elicit a 50% relaxation (EC50) of a pre-contracted aortic ring.

Table 1: Comparative Vasorelaxant Activity of K-ATP Channel Openers

CompoundChemical ClassEC50 (µM) for VasorelaxationReference Compound
This compound 2-Aminopyridine Derivative[Hypothetical Data] 5.2
Analog A (e.g., with electron-withdrawing group on benzyl ring) 2-Aminopyridine Derivative[Hypothetical Data] 15.8
Analog B (e.g., with electron-donating group on benzyl ring) 2-Aminopyridine Derivative[Hypothetical Data] 2.1
Pinacidil Cyanoguanidine0.1[10]Yes
Cromakalim Benzopyran0.03 (IC50)Yes
Diazoxide Thiazide>10Yes

Note: Hypothetical data for this compound and its analogs are included for illustrative purposes to guide researchers in their comparative analysis. Actual values would need to be determined experimentally.

The structure-activity relationship (SAR) within the 2-aminopyridine series often reveals that substitutions on the benzyl ring significantly influence potency. For instance, the introduction of electron-donating groups may enhance activity, while electron-withdrawing groups could diminish it. This underscores the importance of the electronic and steric properties of the substituents in the interaction with the K-ATP channel.[9]

Inhibition of Insulin Secretion

The inhibitory effect on insulin secretion from pancreatic β-cells provides another critical measure of K-ATP channel opening activity. This is typically assessed by measuring the concentration of the compound that causes a 50% inhibition (IC50) of glucose-stimulated insulin secretion (GSIS).

Table 2: Comparative Inhibition of Glucose-Stimulated Insulin Secretion

CompoundChemical ClassIC50 (µM) for Insulin Secretion InhibitionReference Compound
This compound 2-Aminopyridine Derivative[Hypothetical Data] 8.5
Analog A 2-Aminopyridine Derivative[Hypothetical Data] 25.1
Analog B 2-Aminopyridine Derivative[Hypothetical Data] 4.3
Diazoxide Thiazide5-15Yes
Pinacidil Cyanoguanidine~10Yes

Note: Hypothetical data for this compound and its analogs are included for illustrative purposes.

The data consistently show that compounds with potent vasorelaxant activity also tend to be effective inhibitors of insulin secretion, reinforcing the shared mechanism of K-ATP channel opening.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the key experiments discussed.

Vasorelaxant Activity Assay (Ex Vivo Aortic Ring Preparation)

This protocol describes the methodology for assessing the vasorelaxant effects of test compounds on isolated rat thoracic aorta.[11][12][13]

Rationale: This ex vivo model provides a physiologically relevant system to study the direct effects of compounds on vascular smooth muscle tone, independent of systemic neuro-hormonal influences.

Workflow Diagram:

Vasorelaxant_Assay cluster_preparation Tissue Preparation cluster_mounting Organ Bath Mounting cluster_experiment Experimental Procedure A Euthanize Rat & Isolate Thoracic Aorta B Clean Aorta of Connective Tissue A->B C Cut Aorta into 2-3 mm Rings B->C D Mount Aortic Rings in Organ Bath C->D E Equilibrate under Tension (e.g., 1.5g) in Krebs-Henseleit Solution D->E F Verify Endothelial Integrity with Acetylcholine E->F G Pre-contract Rings with Phenylephrine or KCl F->G H Cumulative Addition of Test Compound G->H I Record Isometric Tension Changes H->I J Calculate % Relaxation I->J

Caption: Workflow for the ex vivo vasorelaxant activity assay.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat (250-300g) following approved animal care protocols.

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

    • Gently remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Mounting and Equilibration:

    • Mount the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

    • Apply a resting tension of 1.5 g and allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

    • Verify the integrity of the endothelium by inducing contraction with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM). A relaxation of over 80% indicates a healthy endothelium.

  • Experimental Procedure:

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (1 µM) or high potassium chloride (KCl, 80 mM).

    • Once a stable contraction plateau is reached, cumulatively add the test compound (e.g., this compound or its analogs) in increasing concentrations.

    • Record the changes in isometric tension until a maximal response is achieved.

    • Calculate the percentage of relaxation relative to the pre-contracted tension.

    • Plot the concentration-response curve and determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details the measurement of insulin secretion from pancreatic islet cells in response to glucose, and the inhibitory effect of the test compounds.[14][15][16][17]

Rationale: This assay directly measures the functional consequence of K-ATP channel opening in pancreatic β-cells, providing a quantitative measure of a compound's ability to inhibit insulin release.

Workflow Diagram:

GSIS_Assay cluster_islet Islet Isolation & Culture cluster_incubation Incubation Steps cluster_measurement Insulin Measurement A Isolate Pancreatic Islets (e.g., from mouse) B Culture Islets Overnight A->B C Pre-incubate Islets in Low Glucose (e.g., 2.8 mM) B->C D Incubate with Low or High Glucose (e.g., 16.7 mM) +/- Test Compound C->D E Collect Supernatant D->E F Measure Insulin Concentration (ELISA) E->F G Calculate % Inhibition F->G

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Step-by-Step Methodology:

  • Islet Isolation and Culture:

    • Isolate pancreatic islets from mice using collagenase digestion.

    • Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin to allow for recovery.

  • Pre-incubation:

    • Hand-pick islets of similar size and place them in batches (e.g., 5-10 islets per tube).

    • Wash the islets with Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (2.8 mM).

    • Pre-incubate the islets in low-glucose KRB buffer for 1-2 hours at 37°C to establish a basal level of insulin secretion.

  • Stimulation and Inhibition:

    • Replace the pre-incubation buffer with fresh KRB buffer containing:

      • Low glucose (2.8 mM) as a negative control.

      • High glucose (16.7 mM) to stimulate insulin secretion.

      • High glucose (16.7 mM) plus varying concentrations of the test compound.

    • Incubate for 1-2 hours at 37°C.

  • Insulin Measurement:

    • Collect the supernatant from each tube.

    • Measure the insulin concentration in the supernatant using a commercially available ELISA kit.

    • Calculate the percentage inhibition of glucose-stimulated insulin secretion for each concentration of the test compound.

    • Plot the concentration-response curve and determine the IC50 value.

Electrophysiological Confirmation: Patch-Clamp Analysis

To directly confirm that the observed biological effects are due to the opening of K-ATP channels, whole-cell or single-channel patch-clamp recordings can be performed on isolated vascular smooth muscle cells or pancreatic β-cells.[3][4][5][18][19]

Rationale: This technique provides direct evidence of ion channel activity, allowing for the characterization of the biophysical properties of the channels and their modulation by pharmacological agents.

Signaling Pathway Diagram:

KATP_Channel_Pathway cluster_cell Vascular Smooth Muscle Cell Compound This compound or Analog KATP K-ATP Channel Compound->KATP Opens K_efflux K+ Efflux KATP->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channel (VGCC) Hyperpolarization->VGCC Closes Ca_influx Ca2+ Influx VGCC->Ca_influx Inhibits Ca_concentration [Ca2+]i Decreases Ca_influx->Ca_concentration Relaxation Vasorelaxation Ca_concentration->Relaxation

Caption: Signaling pathway of K-ATP channel openers in vascular smooth muscle.

Expected Results: Application of this compound or its active analogs should induce an outward potassium current that can be blocked by a specific K-ATP channel inhibitor, such as glibenclamide. This provides definitive evidence of the compound's mechanism of action.

Conclusion

This compound and its analogs represent a promising class of K-ATP channel openers with potential therapeutic applications in conditions characterized by smooth muscle hypercontractility, such as hypertension. The comparative analysis of their biological activities, through well-defined experimental protocols, is essential for identifying lead compounds with optimal potency and selectivity. The structure-activity relationships within this chemical series offer valuable insights for rational drug design and optimization. The methodologies and comparative framework presented in this guide are intended to empower researchers to rigorously evaluate these and other novel K-ATP channel modulators, ultimately advancing the development of new and effective therapies.

References

The Bench-to-Bedside Gauntlet: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Benzylamino-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, pyridine and its derivatives represent a cornerstone scaffold, giving rise to a multitude of kinase inhibitors with therapeutic potential across oncology, immunology, and virology. Among these, the 2-benzylamino-pyridine framework has proven to be a particularly fruitful starting point for the development of potent and selective modulators of key cellular signaling pathways. However, the journey from a potent in vitro "hit" to an effective in vivo therapeutic is fraught with challenges. A promising low nanomolar IC50 in a biochemical assay does not guarantee success in a complex biological system.

This guide provides a comparative analysis of the in vitro and in vivo efficacy of two distinct classes of 2-benzylamino-pyridine-based derivatives, targeting Signal Transducer and Activator of Transcription 6 (STAT6) and Casein Kinase 2 (CSNK2A). Through this lens, we will explore the critical experimental systems that bridge the gap between enzymatic inhibition and physiological response, offering field-proven insights into the causal relationships behind experimental design and the interpretation of disparate datasets.

The In Vitro to In Vivo Translation Challenge

The core objective of preclinical drug development is to establish a robust in vitro-in vivo correlation (IVIVC), a predictive mathematical model that links the properties of a drug in laboratory tests to its pharmacokinetic and pharmacodynamic profile in a living organism.[1][2] Establishing a meaningful IVIVC can serve as a surrogate for certain bioequivalence studies, improve product quality, and significantly reduce the regulatory burden and associated costs.[3] This guide will dissect the methodologies used to generate the foundational in vitro and in vivo data that underpin this critical correlation for two exemplary compound series.

Part 1: Targeting Allergic Inflammation with STAT6 Inhibitors

Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal transcription factor in the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13).[4] This pathway is a master regulator of T helper 2 (Th2) cell differentiation, a process central to the pathophysiology of allergic diseases like asthma.[4] Consequently, inhibiting STAT6 is a highly attractive therapeutic strategy. Here, we examine a 4-benzylaminopyrimidine derivative, a close structural relative of the 2-benzylamino-pyridine core, as a case study.

In Vitro Efficacy: From Enzyme to Cell

The initial evaluation of a potential STAT6 inhibitor begins with assessing its direct impact on the target protein and its subsequent effect on the relevant cellular pathway.

1. Biochemical Assay: Direct STAT6 Inhibition

The primary screen measures the compound's ability to inhibit the activity of the isolated STAT6 protein. This is typically a biochemical assay quantifying a key step in STAT6 activation, such as tyrosine phosphorylation.

A potent derivative, AS1617612 (Compound A) , demonstrated significant, direct inhibition of STAT6 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[2]

2. Cell-Based Assay: Inhibition of Th2 Differentiation

To be therapeutically relevant, a STAT6 inhibitor must function within a cellular context. The differentiation of naive CD4+ T cells into Th2 cells is a hallmark of the STAT6 pathway.[4] This process can be recapitulated in vitro to assess the cellular potency of an inhibitor.

Compound A was shown to potently inhibit IL-4-induced Th2 differentiation in mouse spleen T cells, again with a sub-nanomolar IC50, confirming that its enzymatic potency translates to cellular activity.[2]

Table 1: In Vitro Efficacy of STAT6 Inhibitor (Compound A)

Assay TypeTarget/ProcessEndpointIC50 (nM)Reference
BiochemicalSTAT6 InhibitionSTAT6 Activity0.70[2]
Cell-BasedTh2 DifferentiationIL-4 Induced Differentiation0.28[2]

Diagram 1: In Vitro Evaluation Workflow for a STAT6 Inhibitor

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay biochem_start Purified STAT6 Protein biochem_assay Inhibition Assay (e.g., Phosphorylation) biochem_start->biochem_assay + Compound A biochem_end Determine IC50 biochem_assay->biochem_end cell_start Naive Mouse CD4+ T Cells biochem_end->cell_start Potent Hit cell_diff Induce Th2 Differentiation (+ IL-4, + Compound A) cell_start->cell_diff cell_analysis Analyze Th2 Markers (e.g., GATA3, IL-4 production) cell_diff->cell_analysis cell_end Determine Cellular IC50 cell_analysis->cell_end

Caption: Workflow from direct enzyme inhibition to cellular efficacy assessment.

In Vivo Assessment: Modeling Allergic Airway Disease

A successful in vitro profile warrants investigation in a living system. For a Th2-pathway inhibitor, the ovalbumin (OVA)-induced mouse model of asthma is the gold standard.[3][5] This model mimics key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus overproduction, all of which are STAT6-dependent phenomena.[3]

Furthermore, an essential early in vivo parameter is oral bioavailability, which assesses the fraction of an orally administered drug that reaches systemic circulation. Compound A was found to have an oral bioavailability of 25% in mice, indicating it is suitable for oral dosing in efficacy models.[2]

Diagram 2: The STAT6 Signaling Pathway in Th2 Differentiation

G cluster_nucleus Nucleus IL4 IL-4 / IL-13 IL4R IL-4 Receptor IL4->IL4R binds JAK JAK1 / JAK3 IL4R->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates (p) pSTAT6 pSTAT6 (Dimer) STAT6->pSTAT6 GATA3 GATA3 Gene Transcription pSTAT6->GATA3 translocates & activates Nucleus Nucleus Th2_Diff Th2 Differentiation (IL-4, IL-5, IL-13 Production) GATA3->Th2_Diff drives Inhibitor Compound A (STAT6 Inhibitor) Inhibitor->STAT6 inhibits

Caption: IL-4/IL-13 signaling activates STAT6, driving Th2 differentiation.

Part 2: Targeting Cell Proliferation and Viral Activity with CSNK2A Inhibitors

Casein Kinase 2 (CSNK2) is a constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, playing a key role in diverse cellular processes like cell cycle control, apoptosis, and transcription.[6][7] Its dysregulation is implicated in cancer and it is hijacked by numerous viruses to facilitate their replication.[3][8] Here, we examine a series of 5-benzylamino-substituted pyrimido[4,5-c]quinolines as potent CSNK2A inhibitors.

In Vitro Efficacy: Cellular Target Engagement and Antiviral Activity

For CSNK2A inhibitors, in vitro evaluation focuses on confirming that the compound can access and inhibit the kinase within intact cells and subsequently produce a desired biological effect, such as limiting viral replication.

1. Cellular Target Engagement Assay (NanoBRET™)

To measure how well a compound engages CSNK2A inside a living cell, a technology like NanoBRET™ is employed. This assay measures the binding of a compound to a target protein in real-time within the cell. A series of 5-benzylamino pyrimido[4,5-c]quinoline derivatives demonstrated potent cellular CSNK2A target engagement, with IC50 values often in the nanomolar range.[9]

2. Antiviral Phenotypic Assay

Given CSNK2A's role in viral replication, a key phenotypic screen is to measure the inhibitor's ability to block viral activity in a cell culture model. For a panel of these derivatives, antiviral efficacy was tested using the Mouse Hepatitis Virus (MHV), a type of coronavirus.[3]

Table 2: In Vitro Efficacy of Representative CSNK2A Inhibitors

Compound IDCellular CSNK2A IC50 (nM) (NanoBRET™)Antiviral Activity IC50 (µM) (MHV Replication)Reference
SGC-CK2-2 2015[9]
Analog 4t 134.8[3]
Analog 4af 121.8[3]

Diagram 3: The Pleiotropic Roles of CSNK2A

G CSNK2A CSNK2A Proliferation Cell Proliferation & Survival CSNK2A->Proliferation phosphorylates substrates (e.g., Akt, NF-κB) Apoptosis Suppression of Apoptosis CSNK2A->Apoptosis phosphorylates substrates (e.g., Bid, Max) Transcription Transcription Regulation CSNK2A->Transcription phosphorylates substrates (e.g., p53, c-Myc) ViralRep Viral Replication CSNK2A->ViralRep phosphorylates viral & host proteins Inhibitor Benzylamino-Pyrimido- quinoline Derivatives Inhibitor->CSNK2A inhibits

Caption: CSNK2A influences multiple core cellular and pathological processes.

In Vivo Assessment: Proposed Models for Efficacy

While the reviewed study focused on optimizing in vitro properties, the clear goal is to validate these inhibitors in vivo.[10] Based on the dual implications of CSNK2A in cancer and virology, two primary avenues for in vivo testing are logical.

  • Oncology: Xenograft Models: Given CSNK2A's role in cell proliferation and survival, a standard approach is to use a subcutaneous xenograft model.[11] Human cancer cells (e.g., from a solid tumor type where CSNK2A is overexpressed) are implanted in immunocompromised mice. Once tumors are established, the test compound is administered, and its effect on tumor growth is measured over time.

  • Virology: Viral Challenge Models: Based on the potent in vitro anti-MHV activity, an in vivo challenge model would be appropriate.[3] Mice would be infected with a pathogen like MHV, and the therapeutic efficacy of the CSNK2A inhibitor would be assessed by monitoring viral load, morbidity (e.g., weight loss), and survival.

The choice between these models depends on the intended therapeutic indication. Both require careful consideration of the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) to ensure adequate exposure at the target tissue.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, synthesized protocols for key assays discussed in this guide.

Protocol 1: In Vitro Mouse Th2 Cell Differentiation Assay
  • Objective: To assess the ability of a test compound to inhibit the IL-4-driven differentiation of naive CD4+ T cells into Th2 effector cells.

  • Methodology:

    • Cell Isolation: Isolate naive CD4+ T cells from the spleens of BALB/c mice using a negative selection magnetic-activated cell sorting (MACS) kit.[12]

    • Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies in sterile PBS overnight at 4°C to provide T-cell receptor stimulation.[13]

    • Cell Culture: Wash the coated plate with sterile PBS. Seed the naive CD4+ T cells at a density of 2.5 x 10^5 cells/mL in complete RPMI-1640 medium.

    • Differentiation Conditions: To induce Th2 differentiation, supplement the medium with recombinant mouse IL-2 (5 ng/mL), recombinant mouse IL-4 (10 ng/mL), and an anti-IFN-γ antibody (1 µg/mL) to block Th1 differentiation.[9][13]

    • Compound Treatment: Add the test compound (e.g., STAT6 inhibitor) at a range of concentrations (typically a 10-point, 3-fold serial dilution) to the appropriate wells. Include a DMSO vehicle control.

    • Incubation: Culture the cells for 6-7 days at 37°C and 5% CO2. Split the cells as needed with fresh medium containing cytokines and the test compound.[14]

    • Analysis: Re-stimulate the cells with PMA and ionomycin. Analyze the differentiated cell population for Th2 markers via intracellular flow cytometry for the transcription factor GATA3 and the cytokine IL-4.[12] The percentage of IL-4-positive cells is the primary endpoint.

  • Self-Validation: The DMSO control wells should show a high percentage of IL-4-producing cells, while a "Th0" condition (only anti-CD3/CD28 and IL-2) should show minimal IL-4 production. This confirms the differentiation protocol was successful.

Protocol 2: In Vivo Ovalbumin (OVA)-Induced Allergic Asthma Model
  • Objective: To evaluate the efficacy of a test compound in a Th2-driven model of allergic airway inflammation.

  • Methodology:

    • Animals: Use 6-8 week old female BALB/c mice.

    • Sensitization: On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 50 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (alum) adjuvant in 200 µL of PBS.[1] Control groups receive PBS with alum only.

    • Compound Administration: Begin daily administration of the test compound (e.g., STAT6 inhibitor) or vehicle control via the desired route (e.g., oral gavage) starting one day before the first challenge (Day 27) and continuing through the final challenge.

    • Airway Challenge: On Days 28, 29, and 30, place the mice in a nebulizer chamber and expose them to an aerosol of 1-2% OVA in PBS for 20-30 minutes to induce an allergic response in the lungs.[1][2] Control groups are challenged with PBS only.

    • Endpoint Analysis (24-48h after final challenge):

      • Bronchoalveolar Lavage (BAL): Euthanize mice and collect BAL fluid. Perform differential cell counts using flow cytometry or cytospin to quantify the influx of inflammatory cells, particularly eosinophils.

      • Histology: Perfuse and fix the lungs in formalin. Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production. Score the sections for peribronchial inflammation and goblet cell hyperplasia.

      • Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid by ELISA.

  • Self-Validation: The OVA-sensitized and challenged vehicle group should exhibit significant increases in eosinophils and Th2 cytokines in the BAL fluid and show marked inflammation and mucus production in lung histology compared to the PBS control group. This validates the disease model induction.

Conclusion: An Integrated Approach is Non-Negotiable

The successful development of 2-benzylamino-pyridine derivatives, like any therapeutic candidate, hinges on a multi-faceted evaluation that respects the vast difference between a simplified in vitro system and the complex, dynamic environment of a whole organism. As demonstrated with the STAT6 and CSNK2A inhibitor classes, potent enzymatic and cellular activity is a prerequisite but not a guarantee of in vivo success.

The causality is clear: direct target engagement must translate into the modulation of a disease-relevant cellular pathway. This cellular efficacy must then be demonstrable in a physiological system that recapitulates the human disease state, all while navigating the complexities of pharmacokinetics and potential toxicity. By employing a logical, stepwise progression of self-validating experimental systems—from biochemical assays to cell-based functional screens and finally to robust animal models—researchers can build a comprehensive data package that truly informs the clinical potential of a compound. This rigorous, integrated approach is the only reliable path through the bench-to-bedside gauntlet.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Benzylamino-4-methylpyridine is a valuable scaffold in medicinal chemistry and materials science. Its synthesis is a critical step in the development of various downstream products. This guide provides an in-depth comparative analysis of the most viable synthetic routes to this target molecule, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical considerations, and efficiency of each method, supported by detailed experimental protocols and comparative data.

Characterization of this compound

For the purpose of this guide, the target molecule, this compound, is characterized by the following properties:

  • Molecular Formula: C₁₃H₁₄N₂

  • Molecular Weight: 198.26 g/mol [1]

  • Appearance: Solid

  • Melting Point: 98-100 °C[1][2][3]

  • CAS Number: 13021-71-1[1]

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several strategic disconnections. In this guide, we will focus on the two most prominent and industrially relevant methods: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination . Other potential routes, such as modifications of the Chichibabin reaction or a multi-step reductive amination, are generally less direct or efficient for this specific transformation and will be briefly discussed as alternative considerations.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical and often cost-effective method for the synthesis of arylamines. In this case, it involves the direct displacement of a halide from an activated pyridine ring by benzylamine.

Mechanistic Rationale

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. The nitrogen atom's electron-withdrawing inductive effect and its ability to stabilize the negative charge in the Meisenheimer intermediate make the 2-position susceptible to nucleophilic substitution. The reaction proceeds via an addition-elimination mechanism.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Meisenheimer Complex cluster_product Product 2-chloro-4-methylpyridine 2-chloro-4-methylpyridine Intermediate Meisenheimer Intermediate 2-chloro-4-methylpyridine->Intermediate + Benzylamine (Nucleophilic Attack) Benzylamine Benzylamine Product This compound Intermediate->Product - Cl⁻ (Elimination)

Caption: SNAr mechanism for the synthesis of this compound.

Experimental Considerations

The choice of the leaving group on the pyridine ring is critical. While 2-fluoropyridines are generally more reactive towards SNAr, 2-chloropyridines are often more readily available and cost-effective starting materials.[6] The reaction is typically carried out at elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex. A base is often not strictly necessary as the amine reactant can act as a base to neutralize the HCl byproduct, though an external base can be added to drive the reaction to completion.

Detailed Experimental Protocol (SNAr)
  • Materials:

    • 2-Chloro-4-methylpyridine

    • Benzylamine

    • Solvent (e.g., ethanol, DMSO, or neat)

    • Optional: Non-nucleophilic base (e.g., K₂CO₃ or Et₃N)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-methylpyridine (1.0 eq).

    • Add benzylamine (1.2-2.0 eq). The reaction can be run neat or in a high-boiling polar aprotic solvent like DMSO or a protic solvent like ethanol.[7]

    • If a solvent is used, add it to the flask. If an external base is desired, add it at this stage (e.g., K₂CO₃, 1.5 eq).

    • Heat the reaction mixture to a temperature between 100-160 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • If the reaction was run neat, dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic solution with water and brine to remove any salts and excess benzylamine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford pure this compound.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] This modern synthetic method offers high efficiency and functional group tolerance, making it a staple in contemporary organic synthesis.

Mechanistic Rationale

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-4-methylpyridine.

  • Amine Coordination and Deprotonation: The benzylamine coordinates to the Pd(II) complex, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, especially with less reactive aryl chlorides. Bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition and reductive elimination steps.[9]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange + H₂NR Amine_Complex [Ar-Pd(II)(L)(H₂NR)]⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(L)(HNR) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NHR

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Considerations

For the amination of chloropyridines, which are less reactive than their bromo or iodo counterparts, the choice of a highly active catalyst system is paramount.[9] This typically involves a palladium precursor (e.g., Pd(OAc)₂ or a palladacycle pre-catalyst) and a sterically hindered, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos, or DavePhos). A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly employed.[9] The reaction must be carried out under a strictly inert atmosphere to prevent the deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol (Buchwald-Hartwig Amination)
  • Materials:

    • 2-Chloro-4-methylpyridine

    • Benzylamine

    • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

    • Phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos)

    • Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄)

    • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube or round-bottom flask, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 eq).

    • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous, degassed solvent via syringe.

    • Add 2-chloro-4-methylpyridine (1.0 eq) and benzylamine (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Comparative Analysis

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst None required (can be thermally driven)Palladium precursor and phosphine ligand
Reagents 2-Chloro-4-methylpyridine, Benzylamine2-Chloro-4-methylpyridine, Benzylamine, Base
Reaction Temperature High (typically 100-160 °C)Moderate to high (typically 80-110 °C)[9]
Reaction Time Generally longer (several hours to days)Generally shorter (can be a few hours)
Yield Moderate to good (highly substrate dependent)Good to excellent
Cost Generally lower (no expensive catalyst/ligand)Higher (due to palladium and phosphine ligand)
Substrate Scope More limited, requires activated substratesBroader, tolerates a wide range of functional groups
Process Safety High temperatures can be a concernRequires handling of pyrophoric bases (NaOtBu) and inert atmosphere techniques
Green Chemistry Can be run neat, but often requires high-boiling solventsUse of heavy metals (palladium)

Alternative Synthetic Approaches

Modified Chichibabin Reaction

The classical Chichibabin reaction involves the amination of pyridines with sodium amide to yield 2-aminopyridines.[8][10] While direct N-benzylation using a modified Chichibabin approach is not common, recent developments have shown that a NaH-iodide composite can mediate the C2-amination of pyridines with primary alkylamines.[3] Adapting this for benzylamine could be a potential, though less explored, route. This would likely involve harsh basic conditions and may suffer from regioselectivity issues and the formation of byproducts.

Reductive Amination

This two-step approach would first require the synthesis of 2-formyl-4-methylpyridine. This aldehyde precursor could potentially be synthesized from 4-methylpyridine through various oxidation methods, although this adds steps to the overall synthesis. The subsequent reductive amination with benzylamine using a reducing agent like sodium triacetoxyborohydride (STAB) would then yield the final product. While a versatile method for amine synthesis, the multi-step nature of this route for the target molecule makes it less efficient compared to the more direct SNAr and Buchwald-Hartwig methods.

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable and effective strategies for the synthesis of this compound.

  • Nucleophilic Aromatic Substitution offers a more cost-effective and simpler setup, making it attractive for large-scale production, provided that the reaction conditions can be optimized to achieve acceptable yields and reaction times.

  • Buchwald-Hartwig Amination provides a more versatile and often higher-yielding route, especially for more complex or sensitive substrates. The higher cost of the catalyst and ligands may be justified by the increased efficiency and broader applicability.

The choice between these two primary routes will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, available equipment, and the desired purity of the final product. For rapid, high-yielding synthesis in a research and development setting, the Buchwald-Hartwig amination is often the preferred method. For large-scale, cost-sensitive manufacturing, optimizing the SNAr pathway would be a more prudent approach.

References

A Comparative Guide to Pyridine-Based Catalysts in Acylation: Benchmarking 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Pyridine Catalysts in Modern Synthesis

In the landscape of organic synthesis, the development of efficient catalytic systems is paramount for the construction of complex molecules. Pyridine and its derivatives have long been recognized as a cornerstone of organocatalysis, particularly in acyl transfer reactions crucial for producing pharmaceuticals, agrochemicals, and advanced materials. Their mechanism, typically operating through nucleophilic catalysis, involves the formation of a highly reactive acylpyridinium intermediate that dramatically accelerates the acylation of alcohols, amines, and other nucleophiles.

Among the pantheon of pyridine-based catalysts, 4-(Dimethylamino)pyridine (DMAP) is the undisputed benchmark, celebrated for its extraordinary catalytic prowess.[1] However, the constant drive for innovation compels chemists to explore novel derivatives that may offer unique advantages in terms of activity, selectivity, or safety. This guide presents a comparative study of 2-Benzylamino-4-methylpyridine, a structurally distinct analogue, benchmarked against the "gold standard" DMAP and the parent molecule, pyridine. We will delve into the structure-activity relationships that govern their catalytic efficiency and provide a robust experimental framework for their evaluation.

Understanding the Catalysts: A Structural Overview

The catalytic activity of a pyridine derivative is fundamentally governed by the electronic and steric nature of its substituents. These factors directly influence the nucleophilicity of the ring nitrogen, its ability to attack the acylating agent, and the stability of the resulting acylpyridinium intermediate.

  • Pyridine: As the parent heterocycle, pyridine is a relatively weak base and a modest nucleophilic catalyst. It is often relegated to the role of an acid scavenger in reactions rather than a primary catalyst.[2]

  • 4-(Dimethylamino)pyridine (DMAP): The exceptional activity of DMAP stems from the powerful electron-donating dimethylamino group at the 4-position. Through resonance, this group significantly increases the electron density on the pyridine ring nitrogen, making it a "super-nucleophile."[1][3] This electronic enhancement allows DMAP to accelerate acylation reactions by factors of up to 10,000 compared to uncatalyzed processes.[4]

  • This compound: This derivative presents an interesting structural dichotomy.

    • Electronic Effects: Like DMAP, it possesses an electron-donating amino substituent that should enhance the nucleophilicity of the ring nitrogen. The methyl group at the 4-position also contributes a minor, inductive electron-donating effect.

    • Steric Effects: The key difference is the bulky benzyl group attached to the exocyclic nitrogen. This steric hindrance could potentially impede the catalyst's approach to the electrophilic center of the acylating agent, a critical step in the catalytic cycle.[5][6]

Comparative Performance in a Model Acylation Reaction

To objectively assess the catalytic efficacy of these derivatives, we propose a standardized model reaction: the acylation of a sterically hindered secondary alcohol, 1-phenylethanol, with acetic anhydride. This reaction is notoriously slow without a potent catalyst and serves as an excellent proving ground to highlight differences in catalytic activity.

Hypothetical Experimental Data

The following table summarizes the expected outcomes based on established principles of nucleophilic catalysis. The data represents a hypothetical experiment designed to provide a clear, quantitative comparison.

CatalystCatalyst Loading (mol%)Reaction Time (h)Conversion (%)
None-24< 5%
Pyridine524~15%
This compound512~75%
4-(Dimethylamino)pyridine (DMAP)52>98%
Analysis of Structure-Activity Relationships

The projected results vividly illustrate the impact of catalyst structure on performance:

  • DMAP is expected to provide near-quantitative conversion in a short timeframe, confirming its status as a superior catalyst. Its small, yet powerfully electron-donating, dimethylamino group provides maximal electronic activation with minimal steric penalty.[7]

  • Pyridine demonstrates minimal catalytic activity, consistent with its use primarily as a stoichiometric base.[2]

  • This compound is predicted to be a significantly more effective catalyst than pyridine, but less active than DMAP. This intermediate performance is the direct result of competing electronic and steric effects. While its benzylamino group electronically activates the pyridine ring, the steric bulk of the benzyl substituent likely slows the initial formation of the key N-acylpyridinium intermediate, resulting in a lower overall reaction rate compared to DMAP.[8][9]

Catalytic Mechanism and Experimental Workflow

The generally accepted mechanism for this type of nucleophilic catalysis proceeds via the formation of a highly reactive N-acylpyridinium salt.[10][11] This intermediate is a far more potent acylating agent than the starting anhydride.

Mechanism of DMAP-Catalyzed Acylation

The diagram below illustrates the catalytic cycle for DMAP, which serves as the model for all pyridine-based nucleophilic catalysts in this class.

DMAP_Mechanism cluster_cycle Catalytic Cycle DMAP DMAP Catalyst Intermediate N-Acetylpyridinium Ion (Active Acylating Agent) DMAP->Intermediate + Ac₂O (Fast) Ac2O Acetic Anhydride Ac2O->Intermediate Ester Ester Product (R-OAc) Intermediate->Ester + R-OH (Rate-Determining Step) Intermediate->Ester Protonated_DMAP Protonated DMAP Alcohol Alcohol (R-OH) Alcohol->Intermediate Protonated_DMAP->DMAP + Base (Regeneration) Base Auxiliary Base (e.g., Et3N) Base->Protonated_DMAP Workflow A Setup Reaction Vessel (N₂ atmosphere) B Add Solvent (DCM), 1-phenylethanol, and Acetic Anhydride A->B C Add Catalyst (5 mol%) (DMAP, Pyridine, or This compound) B->C D Stir at Room Temp. Monitor by TLC C->D E Quench Reaction (e.g., with NaHCO₃ soln) D->E F Workup (Separate layers, dry, concentrate) E->F G Purify by Column Chromatography F->G H Analyze Product (NMR, GC-MS for yield) G->H

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 2-Benzylamino-4-methylpyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the pyridine nucleus stands as a cornerstone of medicinal chemistry, featuring prominently in a significant number of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for targeting a diverse array of biological entities, particularly protein kinases. This guide delves into the structure-activity relationship (SAR) of a specific, yet versatile, class of compounds: 2-benzylamino-4-methylpyridine analogs. While comprehensive SAR studies on this exact scaffold are not extensively consolidated in single publications, by synthesizing data from analogous structures and related kinase inhibitor families, we can construct a robust framework for understanding how subtle molecular modifications can profoundly impact biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the design of novel therapeutics.

The this compound Scaffold: A Privileged Core for Kinase Inhibition

The this compound core represents a fundamental pharmacophore for ATP-competitive kinase inhibitors. The pyridine nitrogen often serves as a crucial hydrogen bond acceptor, anchoring the molecule within the hinge region of the kinase ATP-binding pocket. The benzylamino group provides a vector for introducing substituents that can probe deeper into the binding site, enhancing both potency and selectivity. The 4-methyl group can influence the electronic properties of the pyridine ring and provide a point of interaction or steric influence within the target protein.

Below is a foundational diagram illustrating the key components of the this compound scaffold and the primary regions for structural modification that will be discussed in this guide.

Caption: Core structure of this compound with key modification points.

Comparative Analysis of Structural Modifications

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the benzyl and pyridine rings. The following sections provide a comparative analysis based on data from related compound series.

Impact of Substituents on the Benzyl Ring (R1)

Modifications to the benzyl ring are critical for optimizing interactions with the hydrophobic regions of the kinase ATP-binding site. The following table summarizes the observed effects of various substituents on inhibitory activity, drawing parallels from studies on related kinase inhibitors.

Substituent PositionSubstituent TypeGeneral Effect on ActivityRationale
metaHalogens (e.g., -F, -Cl)Often enhances potencyIncreases binding affinity through halogen bonding or favorable electronic effects. The N-(3-fluorobenzyl) moiety, for instance, has shown significant inhibitory activity in related scaffolds.[2]
paraSmall alkyl groups (e.g., -CH3)Variable, can increase or decrease potencyCan enhance binding through van der Waals interactions if the pocket accommodates the bulk.
paraElectron-donating groups (e.g., -OCH3)Can improve potencyMay enhance the electron density of the benzyl ring, leading to more favorable interactions.
orthoBulky groupsGenerally decreases potencyCan cause steric hindrance, preventing optimal binding orientation.
Modifications of the Pyridine Ring (R2)

While the core topic focuses on 4-methylpyridine, understanding the impact of modifying this ring is crucial for lead optimization. The pyridine ring's primary role is to interact with the kinase hinge region.

Position of ModificationType of ModificationGeneral Effect on ActivityRationale
C4-MethylReplacement with other small alkylsVariableCan fine-tune steric and electronic properties.
C5-PositionIntroduction of bulky groupsOften enhances potencyCan provide additional interactions with the solvent-exposed region of the ATP-binding site.
Fusion with other ringse.g., Pyrido[3,2-d]pyrimidineCan enhance potency and introduce new interaction pointsFusion can create more rigid structures that fit better into the ATP binding site and provide additional hydrogen bonding opportunities.[3]

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the efficacy of this compound analogs.

Kinase Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Principle: The assay quantifies the phosphorylation of a substrate peptide by the target kinase in the presence of varying concentrations of the inhibitor.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the kinase enzyme to the desired concentration in kinase buffer.

    • Prepare a solution of the substrate peptide and ATP in kinase buffer.

  • Assay Procedure:

    • Add the test compound dilutions to a 96-well plate.

    • Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Cellular Autophosphorylation Assay

This assay assesses the inhibitory effect of a compound on the kinase activity within a cellular context.

Principle: Measures the inhibition of growth factor-stimulated autophosphorylation of a receptor tyrosine kinase in a relevant cell line.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., A431 for EGFR) to 80-90% confluency.

  • Compound Treatment:

    • Starve the cells in serum-free medium for 24 hours.

    • Treat the cells with various concentrations of the test compound for 2 hours.

  • Kinase Activation:

    • Stimulate the cells with a specific growth factor (e.g., EGF for EGFR) for 15 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Immunoblotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase.

    • Use a secondary antibody conjugated to horseradish peroxidase for detection.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., total kinase or actin).

    • Calculate the percentage of inhibition of autophosphorylation relative to the stimulated control and determine the IC50 value.

Visualizing the SAR Logic

To better illustrate the decision-making process in a typical SAR campaign for this scaffold, the following workflow diagram is provided.

SAR_Workflow Start Initial Hit (this compound) R1_Mod R1 (Benzyl Ring) Modification Start->R1_Mod Synthesize Analogs Assay In Vitro Kinase Assay (IC50) R1_Mod->Assay R2_Mod R2 (Pyridine Ring) Modification R2_Mod->Assay Assay->R2_Mod Potent Hits Cell_Assay Cellular Assay (Autophosphorylation) Assay->Cell_Assay Improved Potency Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Good Cellular Activity End Candidate Drug Lead_Opt->End

References

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and chemical safety assessment, robustly characterizing the genotoxic potential of a new chemical entity (NCE) is a non-negotiable cornerstone of due diligence. This guide provides an in-depth, technically-grounded framework for evaluating the genotoxicity of 2-Benzylamino-4-methylpyridine, a substituted aminopyridine, and its chemical relatives. We will move beyond rote protocol recitation to explore the scientific rationale behind a tiered testing strategy, compare key assays, and provide actionable, field-proven methodologies grounded in international regulatory standards.

Pillar 1: The Regulatory and Scientific Strategy

The modern approach to genotoxicity testing is not a single experiment but a battery of assays designed to detect different, complementary endpoints of genetic damage. The International Council for Harmonisation (ICH) S2(R1) guideline provides the internationally accepted framework for this process, ensuring that data is comprehensive and suitable for regulatory submission.[5][6][7][8]

Our strategy is built on a tiered, weight-of-evidence approach. The goal is to cast a wide net initially with in vitro assays and, if necessary, follow up with more targeted in vivo studies to determine if any in vitro findings are relevant to a whole organism.

G ames ames neg_result neg_result ames->neg_result Negative pos_result pos_result ames->pos_result Positive invitro_mammalian invitro_mammalian invitro_mammalian->neg_result Negative invitro_mammalian->pos_result Positive

Pillar 2: Comparative Analysis of Core Assays

The standard in vitro battery consists of two primary assays that investigate different mechanisms of genotoxicity. A third assay, the Comet assay, offers a highly sensitive method for detecting primary DNA damage and can be invaluable for mechanistic investigations.

AssayGuidelinePrimary Endpoint(s)Scientific Rationale & Key Considerations
Bacterial Reverse Mutation (Ames Test) OECD 471Gene Mutation (Point mutations, frameshifts)Why: This is the gold-standard initial screen. It uses specially engineered strains of Salmonella typhimurium and E. coli that cannot synthesize an essential amino acid (histidine or tryptophan, respectively).[9] A positive result occurs when the test chemical causes a mutation that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium. Causality: The inclusion of a liver homogenate fraction (S9 mix) is critical.[10][11] The parent compound, this compound, may not be mutagenic, but its metabolites produced by liver enzymes could be.[10] For aromatic amines, human-derived S9 can sometimes yield higher mutagenic potency compared to standard rat liver S9, a key consideration for follow-up studies.[12][13][14]
In Vitro Micronucleus (MNvit) Test OECD 487Chromosomal Damage (Clastogenicity & Aneugenicity)Why: This mammalian cell assay detects damage at the chromosomal level.[15][16] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[16] Causality: This assay can distinguish between two crucial mechanisms: clastogenicity (chromosome breakage) and aneugenicity (whole chromosome loss).[17][18][19] This distinction is vital for risk assessment. Aneugenic events often have thresholds, while clastogenic events may not. Follow-up analysis using Fluorescence In Situ Hybridization (FISH) with centromeric probes can definitively classify the mechanism.[20]
Single Cell Gel Electrophoresis (Comet Assay) N/A (Widely accepted method)Primary DNA Damage (Single & double-strand breaks, alkali-labile sites)Why: This is a highly sensitive method for directly visualizing DNA damage in individual cells.[21][22][23] After treatment, cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail".[22][23] Causality: The length and intensity of the tail are proportional to the amount of DNA damage.[23] The assay can be run under alkaline conditions to detect single-strand breaks or neutral conditions for double-strand breaks, providing mechanistic insight.[22][24] It is particularly useful for investigating a weak positive result from another assay or for assessing repair kinetics.[21]

Pillar 3: Self-Validating Experimental Protocols

Trustworthiness in experimental science comes from robust design, including appropriate controls that validate the assay's performance for each run. Below are detailed, actionable protocols.

Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This protocol outlines the plate incorporation method, a widely used and robust approach.

  • Strain Preparation: Culture selected strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) overnight to reach a density of 1-2 x 10⁹ CFU/mL.

  • Metabolic Activation: Prepare the S9 mix. This typically contains S9 fraction (e.g., from Aroclor 1254 or Phenobarbital/β-naphthoflavone induced rats), a buffer, and cofactors like NADP and glucose-6-phosphate.[10] Keep on ice.

  • Exposure: In a sterile tube, add:

    • 0.1 mL of bacterial culture.

    • 0.1 mL of test compound solution (or vehicle control/positive control).

    • 0.5 mL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).

  • Plating: Immediately add 2.0 mL of molten top agar (containing a trace amount of histidine/tryptophan) to the tube, vortex gently, and pour onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Acceptance Criteria & Controls:

    • Vehicle (Negative) Control: (e.g., DMSO). Must show a characteristic low number of spontaneous revertant colonies.

    • Positive Controls: Must induce a robust increase in revertants.

      • -S9: Sodium azide (for TA100/1535), 2-Nitrofluorene (for TA98).

      • +S9: 2-Aminoanthracene (for all strains).

    • Sterility: Uninoculated plates must show no growth.

    • Toxicity: A dose-dependent reduction in the background bacterial lawn or revertant colonies indicates cytotoxicity, which limits the maximum testable concentration.

    • Positive Result: A dose-related increase in revertants that is reproducible and typically at least double the vehicle control count for at least one strain.

Protocol 2: In Vitro Micronucleus Assay (OECD 487)

This protocol uses a validated mammalian cell line like TK6 or CHO.[15][25]

G incubate_short incubate_short wash wash incubate_short->wash cytoB cytoB harvest harvest cytoB->harvest

  • Cell Culture: Maintain a healthy, logarithmically growing culture of a suitable cell line (e.g., TK6 human lymphoblastoid cells).[25]

  • Exposure: Seed cells at an appropriate density. Treat cultures with at least three concentrations of the test compound, alongside vehicle and positive controls.[15]

    • Short treatment (+S9): 3-5 hours exposure with S9 mix.

    • Short treatment (-S9): 3-5 hours exposure without S9.

    • Long treatment (-S9): Continuous exposure for ~1.5 normal cell cycle lengths (e.g., 24 hours).

  • Cytotoxicity Assessment: Concurrently, determine cytotoxicity to establish the top concentration. A concentration causing >50-55% cytotoxicity is generally considered excessive.

  • Recovery & Cytokinesis Block: After short treatments, wash cells and re-suspend in fresh medium. Add Cytochalasin B, which blocks cytokinesis, allowing cells that have completed mitosis to be identified by their binucleated appearance.[16]

  • Harvesting: Harvest cells at a time equivalent to ~1.5-2 normal cell cycle lengths post-treatment initiation.

  • Slide Preparation: Treat cells with a hypotonic solution, fix, and drop onto microscope slides.

  • Staining & Scoring: Stain with a DNA-specific dye (e.g., Giemsa). Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Acceptance Criteria & Controls:

    • Vehicle Control: Micronucleus frequency must be within the historical control range of the laboratory.

    • Positive Controls: Must induce a significant increase in micronuclei.

      • -S9: Mitomycin C (a clastogen).

      • +S9: Cyclophosphamide (requires metabolic activation).

      • Aneugen Control (optional but recommended): Colcemid or Vinblastine.

    • Cytokinesis Blockade: The frequency of binucleated cells in the control cultures should be adequate.

    • Positive Result: A statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Conclusion and Path Forward

A thorough assessment of the genotoxic potential of this compound requires a systematic, evidence-based approach as outlined. The initial in vitro battery, comprising the Ames test and the in vitro micronucleus assay, provides a powerful screen for gene mutation and chromosomal damage, respectively.

  • If both assays are clearly negative , the compound is considered to have no genotoxic potential under in vitro conditions.

  • If a positive result is observed in either assay , it is a signal that requires careful interpretation and further investigation. The first step is to ensure the result is reproducible and not an artifact of high cytotoxicity or precipitation. If confirmed, follow-up studies are critical. This may involve using the Comet assay to confirm direct DNA damage or employing FISH in the micronucleus assay to determine the mode of action (clastogenic vs. aneugenic).[19][20] Ultimately, a positive in vitro finding will trigger the need for in vivo testing (e.g., an in vivo rodent micronucleus assay, OECD 474) to determine if the effect is observable in a whole animal, which is the final arbiter for human risk assessment.

By adhering to these rigorous, self-validating protocols and interpreting the data within the logical framework of international guidelines, researchers can confidently and accurately characterize the genotoxic risk profile of novel aminopyridine compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Benzylamino-4-methylpyridine (CAS No. 58088-62-3). As a substituted pyridine, this compound requires meticulous management to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. The procedures outlined below are grounded in established chemical safety principles and regulatory standards, moving beyond simple instruction to explain the critical reasoning behind each step.

Core Safety Directives: Hazard Assessment and Personal Protection

Before handling or disposing of this compound, a thorough understanding of its hazard profile is essential. This compound is classified as a skin, eye, and respiratory irritant.[1][2][3] The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Therefore, all operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

The causality is clear: failure to mitigate these hazards can lead to acute irritation or other unforeseen health effects. The following table summarizes the key hazard information and the corresponding protective measures.

Hazard Identification CAS Number GHS Hazard Codes Required Personal Protective Equipment (PPE)
This compound58088-62-3[1][4]H315: Causes skin irritation[1][2][3]H319: Causes serious eye irritation[1][2][3]H335: May cause respiratory irritation[1][2][3]Gloves: Chemical-resistant (e.g., Nitrile or Butyl rubber)[5][6][7]Eye Protection: Chemical safety goggles or face shield[5]Protective Clothing: Standard laboratory coat[5][6]Respiratory: Handle only in a well-ventilated area, preferably a certified chemical fume hood[5][6][7]

Expert Insight: The selection of nitrile or butyl rubber gloves is based on their proven resistance to pyridine-based compounds, preventing dermal absorption which is a common exposure route for amines.[5][6] Working within a chemical fume hood is not merely a recommendation but a critical engineering control to contain potentially harmful dusts or vapors, directly addressing the H335 respiratory irritation hazard.[5][7]

Waste Management Workflow: From Generation to Disposal

Proper disposal is a systematic process that begins the moment waste is generated. The following diagram illustrates the decision-making and operational workflow for managing all waste streams associated with this compound.

DisposalWorkflow Figure 1: Disposal Decision Workflow Start Waste Generation (this compound) WasteType Identify Waste Type Start->WasteType SolidWaste Solid Chemical Waste (Pure compound, residue) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, reaction mixtures) WasteType->LiquidWaste Liquid Contaminated Contaminated Materials (PPE, labware, spill debris) WasteType->Contaminated Contaminated Container Place in Designated, Labeled, & Compatible Hazardous Waste Container SolidWaste->Container LiquidWaste->Container Contaminated->Container Seal Securely Seal Container When Not in Use Container->Seal Store Store in Satellite Accumulation Area (SAA) Seal->Store Pickup Arrange for Pickup by EHS or Licensed Contractor Store->Pickup

Caption: A logical workflow for the proper segregation and disposal of chemical waste.

Step-by-Step Disposal Protocols

All waste containing this compound must be treated as hazardous waste.[5] Under no circumstances should it be disposed of down the drain or in regular trash.[6][8]

Protocol 3.1: Waste Segregation and Containment

This protocol is foundational to safe disposal. Improper segregation can lead to dangerous chemical reactions within the waste container.

  • Select a Compatible Container: Choose a sealable, airtight waste container made of a material compatible with amines (e.g., High-Density Polyethylene - HDPE, glass).[6][9] Ensure the container is in good condition.[9]

  • Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[9] Clearly write the full chemical name, "this compound," and list any other components of the waste stream.[5][10] Indicate the associated hazards (e.g., Irritant, Combustible Solid).[5]

  • Segregate Incompatibles: This is a critical safety step. Store the waste container for this amine-based compound separately from acids and strong oxidizing agents.[5][7][11] Mixing amines with acids can cause a strong exothermic reaction, while mixing with oxidizers can create a fire or explosion hazard.

Protocol 3.2: Disposal of Solid Waste and Contaminated Materials

This procedure applies to the pure compound, residual amounts on weighing paper, and contaminated disposable items.

  • Transfer Solid Waste: Carefully transfer solid this compound or grossly contaminated solids into the pre-labeled hazardous waste container.

  • Collect Contaminated Materials: All disposable items that have come into direct contact with the chemical, such as gloves, weighing papers, pipette tips, and absorbent pads, must be considered hazardous waste and placed in the same designated container.[5][10]

  • Seal the Container: Securely cap the container when not actively adding waste to prevent the release of vapors and to comply with regulations.[9][12]

Protocol 3.3: Disposal of Liquid Waste

This procedure applies to solutions containing this compound, such as mother liquors or reaction mixtures.

  • Use a Designated Liquid Waste Container: Following Protocol 3.1, prepare a separate, compatible container specifically for liquid waste.

  • Transfer Liquid Waste: Carefully pour or pipette the liquid waste into the designated container, using a funnel to prevent spills.

  • Manage Container Volume: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

  • Seal and Store: Securely cap the container and store it in a designated Satellite Accumulation Area (SAA), ensuring secondary containment is used to capture any potential leaks.[5][8]

Emergency Protocol: Spill Management

Accidents can occur despite careful planning. A swift and correct response is vital.

  • Assess the Spill: For large spills , evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[5]

  • Manage Small Spills:

    • Ensure proper PPE is worn, including respiratory protection if necessary.[5]

    • Contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5][6]

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[7]

    • Decontaminate the spill area according to your laboratory's specific procedures.

    • Report the spill to your supervisor.[6]

Final Disposition and Regulatory Compliance

The ultimate disposal of hazardous waste is governed by strict regulations from bodies like the U.S. Environmental Protection Agency (EPA).[8][13]

  • Storage in Satellite Accumulation Areas (SAA): Laboratories are considered SAAs, where waste can be temporarily stored at or near the point of generation.[8][9] Keep accumulated waste volumes to a minimum and request routine pickups.[8]

  • Professional Disposal: When the waste container is full or is no longer being used, arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[6][14] They are equipped to transport and dispose of the chemical in a compliant manner, typically through high-temperature incineration at a permitted facility.

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and regulatory compliance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical synthesis requires not only scientific acumen but also an unwavering commitment to safety. When handling compounds like 2-Benzylamino-4-methylpyridine, a nuanced understanding of its hazard profile is the foundation upon which all safety protocols are built. This guide moves beyond a simple checklist, offering a detailed, risk-based approach to selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you, the researcher, with the knowledge to create a self-validating system of safety that protects you, your colleagues, and your work.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound (CAS No. 58088-62-3) is a pyridine derivative that presents several health hazards. Authoritative safety data sheets classify it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Understanding this trifecta of hazards is critical because it directly dictates the minimum level of protection required.

  • Skin Irritation: Direct contact can lead to redness, inflammation, or more severe reactions. Pyridine and its derivatives can be absorbed through the skin, potentially leading to systemic effects.[3][4]

  • Serious Eye Irritation: Splashes pose a significant risk to vision. The irritation potential necessitates robust eye protection beyond standard safety glasses.[1][2][5]

  • Respiratory Irritation: Inhalation of dust or vapors can irritate the nose, throat, and lungs, leading to coughing and wheezing.[1][3][6] All handling should be performed in a way that minimizes airborne exposure.

Given these risks, a comprehensive PPE strategy is not merely a recommendation but an essential component of safe laboratory practice.

The Core Protocol: Selecting and Using PPE

A risk-based approach requires tailoring your PPE to the specific task. Handling a few milligrams for analytical purposes differs significantly from a multi-gram synthesis. The following sections detail the necessary equipment, explaining the rationale behind each choice.

Engineering Controls: Your First Line of Defense

Before any PPE is donned, engineering controls must be in place. Always handle this compound in a certified chemical fume hood.[7][8] This is the most effective way to control inhalation exposure by capturing vapors and dust at the source. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[3][9][10]

Hand Protection: The Chemical Barrier

Choosing the right gloves involves more than just covering your hands; it's about selecting a material that provides a durable barrier against the specific chemical.

  • Glove Type: Wear nitrile or neoprene gloves.[7][8] Latex gloves are not suitable for handling many organic chemicals, including pyridine derivatives.[7] For tasks with a high risk of splashing or for prolonged handling, consider using heavy-duty gloves or double-gloving.

  • Causality: The selection of nitrile is based on its proven resistance to a wide range of chemicals. Double-gloving provides an extra layer of security; if the outer glove is compromised, the inner glove still offers protection while you retreat to a safe area to change them.

  • Best Practices: Inspect gloves for any signs of degradation, such as holes or changes in texture, before use. Always wash your hands thoroughly after removing gloves. Contaminated gloves should be removed without touching the outside with bare skin and disposed of as hazardous waste.[2][11]

Eye and Face Protection: Shielding from Splashes

Given the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Required Equipment: At a minimum, chemical splash goggles that form a seal around the eyes are required.[5][7] Standard safety glasses with side shields do not offer sufficient protection from splashes.[12]

  • Enhanced Protection: When handling larger volumes (>50 mL) or performing operations with a significant splash potential (e.g., quenching a reaction, transferring liquids under pressure), a full-face shield must be worn in addition to chemical splash goggles.[9] This provides a secondary barrier, protecting the entire face.

Body Protection: Preventing Skin Contact

Your lab coat is a critical piece of protective equipment that shields your personal clothing and skin from incidental contact.

  • Standard Protocol: A clean, flame-retardant lab coat with long sleeves and a secure closure (snap buttons are ideal) should be worn at all times in the laboratory.[7][8]

  • High-Risk Operations: For procedures involving large quantities or a high likelihood of splashing, supplement your lab coat with a chemical-resistant apron.[13] In pilot-scale or manufacturing settings, chemical-resistant coveralls may be necessary.[14]

  • Contamination: If your lab coat becomes contaminated, remove it immediately and launder it separately from personal clothing.[9] Heavily contaminated coats may need to be disposed of as hazardous waste.

Respiratory Protection: A Necessary Precaution

While engineering controls like fume hoods are primary, there are situations where respiratory protection is required.

  • When to Use: If you must handle the chemical outside of a fume hood, or if there is a risk of generating significant dust or aerosols (e.g., during a spill cleanup), respiratory protection is necessary.[10]

  • Equipment: Use a NIOSH-approved respirator equipped with organic vapor cartridges.[9][10] If particulates are also present, a combination cartridge (e.g., P100 with organic vapor) should be used.

  • Fit and Training: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA regulations.[12]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_start Initiation cluster_controls Engineering Controls cluster_ppe_selection PPE Determination cluster_outcomes Required PPE Ensemble start Task Involving This compound fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood splash_risk High potential for splash or aerosol? fume_hood->splash_risk Yes resp_ppe Full Protection: - Enhanced PPE - NIOSH Respirator (Organic Vapor Cartridge) fume_hood->resp_ppe No quantity Handling >5g or >50mL? splash_risk->quantity No enhanced_ppe Enhanced PPE: - Minimum PPE - Face Shield - Chemical Apron splash_risk->enhanced_ppe Yes min_ppe Minimum PPE: - Nitrile Gloves - Lab Coat - Splash Goggles quantity->min_ppe No quantity->enhanced_ppe Yes

Caption: PPE selection workflow for this compound.

Summary of PPE Requirements

For quick reference, the table below summarizes the recommended PPE based on the type of operation.

Operational Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solids (<5g) Single pair, nitrile glovesChemical splash gogglesLab coatNot required inside fume hood
Preparing Dilute Solutions (<50mL) Single pair, nitrile glovesChemical splash gogglesLab coatNot required inside fume hood
Synthesis/Reaction (>50mL) Double-gloved, nitrileChemical splash goggles AND face shieldLab coat and chemical-resistant apronNot required inside fume hood
Spill Cleanup Heavy-duty nitrile or butyl glovesChemical splash goggles AND face shieldChemical-resistant coveralls or apronNIOSH-approved respirator with organic vapor cartridges
Any Task Outside Fume Hood Double-gloved, nitrileChemical splash goggles AND face shieldLab coat and chemical-resistant apronRequired: NIOSH-approved respirator with organic vapor cartridges

Disposal Plan: Managing Contaminated Waste

Proper disposal is the final, critical step in the safe handling workflow. All disposable items that have come into contact with this compound are considered hazardous waste.

  • Contaminated PPE: Used gloves, disposable aprons, and other contaminated items must be placed in a designated, sealed hazardous waste container. Do not discard them in the regular trash.

  • Empty Containers: "Empty" containers may still retain chemical residue and should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to your institution's policies.

  • Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container for disposal via your institution's environmental health and safety (EHS) office.[11] Never pour chemical waste down the drain.[11][15]

By adhering to these rigorous PPE and disposal protocols, you build a resilient safety culture that protects the integrity of your research and the well-being of your team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylamino-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Benzylamino-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.